molecular formula C13H18O9 B13400359 Tetraacetylribofuranose

Tetraacetylribofuranose

Cat. No.: B13400359
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-ZGVCCVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraacetylribofuranose (CAS 13035-61-5) is a high-purity, acetylated ribofuranose derivative that serves as a critical building block in pharmaceutical research and synthetic chemistry. This compound, with the molecular formula C13H18O9 and a molecular weight of 318.28, appears as a white to off-white crystalline powder . Its primary research value lies in the protective function of its four acetyl groups, which effectively mask the hydroxyl groups of the ribose sugar . This protection is fundamental for achieving regioselectivity in complex synthesis sequences, preventing unintended side reactions and enabling precise chemical modifications at desired molecular positions . A key application of Tetraacetylribofuranose is its role as a crucial advanced intermediate in the synthesis of nucleoside analogues, including broad-spectrum antiviral agents like ribavirin . The controlled reactivity provided by this tetraacetylated ribose is essential for the efficiency of multi-step synthesis pathways, directly impacting the cost-effectiveness of producing target molecules for research . It is widely used as a starting material for nucleoside synthesis and for ribosylation reactions, and it can undergo selective 1-O-deacetylation . The acetyl groups also confer enhanced solubility in various organic solvents, which significantly simplifies handling and reaction setup in both laboratory and pilot-scale research environments . This compound is provided with typical specifications including a melting point of 80.0°C–83.5°C, loss on drying ≤0.5%, and a specific optical rotation between -12.0° and -14.0° . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. It has not been evaluated or approved by regulatory bodies for clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1

InChI Key

IHNHAHWGVLXCCI-ZGVCCVRISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5)

[1][2][3][4][5]

Executive Summary

1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5) is the pre-eminent carbohydrate scaffold used in the industrial and research-scale synthesis of nucleoside analogues.[1][2] Its significance lies in its C2-O-acetyl moiety, which exerts powerful stereochemical control via neighboring group participation (NGP), ensuring the exclusive formation of biologically active

Chemical Identity & Physicochemical Specifications[2][4][5][6][7][8][9][10][11]

The

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 1,2,3,5-Tetra-O-acetyl-

-D-ribofuranose
CAS Number 13035-61-5
Molecular Formula

Molecular Weight 318.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 81 – 83 °C
Optical Rotation

(c=1,

)
Solubility Soluble in chloroform, ethyl acetate, DCM; slightly soluble in methanol; insoluble in water.[1][2][3][4]
Stereochemistry

-D-ribo configuration (C1 substituent cis to C5 hydroxymethyl)

Synthesis & Production Logic

The industrial synthesis of CAS 13035-61-5 typically proceeds from D-ribose.[5] The transformation is not merely a protection step but a stereoselective operation designed to maximize the yield of the

6
Mechanistic Workflow
  • Acetylation: D-Ribose is treated with acetic anhydride (

    
    ) in pyridine or using an acidic catalyst (
    
    
    ).
  • Anomeric Equilibration: While acetylation initially produces a mixture of

    
     and 
    
    
    anomers, the
    
    
    -anomer is often less soluble or thermodynamically favored under specific crystallization conditions (e.g., ethanol/hexane recrystallization).
  • Purification: The crude product is recrystallized to isolate the pure

    
    -anomer, removing the oily 
    
    
    -isomer.

Expert Insight: The purity of the


-anomer in the starting material is often debated. While the Vorbrüggen coupling proceeds via an oxocarbenium intermediate that scrambles C1 stereochemistry, starting with a crystalline, high-purity 

-anomer ensures accurate stoichiometry and simplifies the impurity profile of the final drug substance.

Core Application: Vorbrüggen Glycosylation[13][14]

The primary utility of 1,2,3,5-Tetra-O-acetyl-

Vorbrüggen coupling reaction
Mechanism: Neighboring Group Participation (NGP)

The reaction relies on the "Baker's Trans Rule." The acetyl group at C2 is crucial.

  • Activation: A Lewis acid (TMSOTf,

    
    ) complexes with the C1-acetate, facilitating its departure.
    
  • Acyloxonium Formation: The carbonyl oxygen of the C2-acetyl group attacks the cationic C1 center from the bottom (alpha) face. This forms a stable five-membered acyloxonium ion.

  • Stereoselective Attack: The bulky acyloxonium ring blocks the alpha face. The incoming silylated nucleobase is forced to attack C1 from the top (beta) face.

  • Result: Exclusive formation of the 1,2-trans nucleoside (

    
    -anomer).
    
Visualization: Stereoselective Pathway

The following diagram illustrates the mechanistic causality of the

VorbruggenMechanismStartTetra-O-acetyl-beta-D-riboseActivationLewis Acid (TMSOTf)ActivationStart->ActivationOxocarbeniumOxocarbenium Ion(Transient)Activation->Oxocarbenium- AcOHAcyloxonium1,2-Acyloxonium Ion(Alpha-face Blocked)Oxocarbenium->AcyloxoniumC2-OAc Attack (NGP)ProductBeta-Nucleoside(Protected)Acyloxonium->ProductRing OpeningNucleobaseSilylated Nucleobase(BSA/HMDS)Nucleobase->AcyloxoniumAttack from Top (Beta) Face

Caption: Mechanism of Vorbrüggen coupling showing Neighboring Group Participation (NGP) by the C2-acetyl group, ensuring beta-selectivity.

Standard Experimental Protocol (Bench Scale)

Reagents: CAS 13035-61-5 (1.0 eq), Nucleobase (1.1 eq), BSA (N,O-Bis(trimethylsilyl)acetamide, 2.5 eq), TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq), Anhydrous Acetonitrile (

  • Silylation: Suspend the nucleobase in anhydrous

    
     under Argon. Add BSA and stir at 60°C until a clear solution forms (silylation complete).
    
  • Coupling: Cool to 0°C. Add 1,2,3,5-Tetra-O-acetyl-

    
    -D-ribofuranose (dissolved in minimal 
    
    
    ).
  • Activation: Dropwise add TMSOTf. The reaction is often exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) or heat to 60-80°C depending on base reactivity. Monitor by TLC/HPLC.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product is the tri-acetylated nucleoside.[5]
    

Analytical Characterization

Validating the identity of CAS 13035-61-5 requires confirming the anomeric configuration.

Nuclear Magnetic Resonance ( -NMR)

The anomeric proton (H-1) is the diagnostic signal.

  • Solvent:

    
    
    
  • H-1 Signal:

    
     6.16 ppm (singlet).
    
    • Note: The

      
      -anomer typically appears as a singlet or doublet with a very small coupling constant (
      
      
      Hz) because the H1-H2 dihedral angle is near 90°. In contrast, the
      
      
      -anomer shows a doublet with
      
      
      Hz.
  • Other Signals: Acetyl methyl groups appear as four singlets around

    
     2.0 – 2.15 ppm.
    
HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).

  • Detection: UV is weak (only carbonyl absorption at ~210 nm) or Refractive Index (RI) / ELSD must be used as the molecule lacks a strong chromophore.

Stability, Storage & Safety

Stability Profile
  • Hydrolysis Risk: The acetyl groups are susceptible to hydrolysis in the presence of moisture and strong acids/bases.

  • Anomerization: In solution, especially in the presence of acid traces, the

    
    -anomer can equilibrate to the 
    
    
    -anomer.
Handling Recommendations
  • Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent moisture absorption.

  • Safety: Classified as a combustible solid. Standard PPE (gloves, goggles) is required. It is generally considered non-toxic but can be an irritant to the respiratory tract.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3]

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • PubChem. (n.d.).[4] beta-D-Ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5).[1][2][7][3][8] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). beta-D-Ribofuranose 1,2,3,5-tetraacetate Product Specification. Merck KGaA.

  • Guthrie, R. D., & Smith, J. N. (1960). The Chemistry of the Carbohydrates. Nature, 188, 1063.

An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: Synthesis, Characterization, and Core Principles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a pivotal intermediate in nucleoside chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind the synthetic and analytical methodologies, offering insights to empower researchers in their own work.

Core Molecular Attributes of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a fully protected derivative of D-ribose, a sugar that forms the backbone of RNA. The acetylation of its hydroxyl groups renders it more soluble in organic solvents and serves as a crucial protecting group strategy in the synthesis of various nucleoside analogues with potential therapeutic applications.[1][2]

Chemical Structure and Stereochemistry

The structure consists of a five-membered furanose ring with acetyl groups protecting the hydroxyls at positions 1, 2, 3, and 5. The "β" designation indicates that the acetyl group at the anomeric carbon (C1) is oriented in the "up" position, on the same side as the C4 substituent. This stereochemistry is critical for the subsequent synthesis of biologically active β-nucleosides.

IUPAC Name: [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

Molecular Formula and Weight

The molecular formula of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is C₁₃H₁₈O₉. This gives it a molecular weight of approximately 318.28 g/mol .[3]

PropertyValue
Molecular Formula C₁₃H₁₈O₉
Molecular Weight 318.28 g/mol [3]
CAS Number 13035-61-5
Appearance White to off-white crystalline solid
Solubility Soluble in chloroform[4]; sparingly soluble in methanol.[3]
Melting Point 80-82 °C[3]

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

The most common and efficient method for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is the direct acetylation of D-ribose using acetic anhydride with pyridine as a catalyst and solvent.

The "Why" Behind the Method: Mechanism of Acetylation

The acetylation of the hydroxyl groups of D-ribose with acetic anhydride is facilitated by pyridine, which plays a dual role in the reaction.[5]

  • Base Catalyst: Pyridine acts as a base to deprotonate the hydroxyl groups of the ribose, increasing their nucleophilicity. This makes the oxygen atom a more potent nucleophile, ready to attack the electrophilic carbonyl carbon of the acetic anhydride.[5][6]

  • Acid Scavenger: The reaction produces acetic acid as a byproduct. Pyridine, being a base, neutralizes the acetic acid, forming pyridinium acetate. This prevents the buildup of acid in the reaction mixture, which could potentially lead to unwanted side reactions or degradation of the product. By removing the acetic acid, the equilibrium of the reaction is also shifted towards the formation of the acetylated product.[5]

Caption: Mechanism of Pyridine-Catalyzed Acetylation.

Experimental Protocol: Synthesis

This protocol is a robust method for the gram-scale synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Materials:

  • D-ribose

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Toluene

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribose (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of ribose).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 equivalents, to ensure all four hydroxyl groups are acetylated) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (MeOH) to consume any remaining acetic anhydride.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

    • Dilute the residue with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Caption: Synthesis Workflow for Tetraacetylribofuranose.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying the crude product based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solvent.

Choosing the Right Solvent

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at an elevated temperature.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a common and effective solvent system for recrystallization is a mixture of ethanol and water .

Experimental Protocol: Purification
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the ribofuranose ring and the methyl protons of the four acetyl groups. The anomeric proton (H-1) is typically found downfield and its coupling constant can help confirm the β-configuration. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbons of the acetyl groups will appear significantly downfield.

While specific peak assignments can vary slightly based on the solvent and instrument, the overall pattern of signals provides a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

In a typical mass spectrum of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, the molecular ion peak [M]⁺ may be observed, but it is often weak or absent. More commonly, fragment ions resulting from the loss of acetyl groups or other neutral fragments will be prominent. The fragmentation pattern of acetylated sugars can be complex, but it provides valuable information for confirming the structure.[7][8][9]

Conclusion

This guide has provided an in-depth look at the chemical structure, synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. By understanding the principles behind the experimental procedures, researchers can more effectively utilize this important building block in the synthesis of novel nucleoside-based therapeutics and research tools.

References

  • Prome, J. C., & Puzo, G. (1978). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical mass spectrometry, 5(2), 146–152. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

  • Filo. (2025). Pyridine as Catalyst and Solvent in Estimation of Hydroxyl Group. [Link]

  • Harvey, D. J. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 22(3), 546–557. [Link]

  • Schenck, G. O. (1955). QUANTITATIVE ACID-CATALYZED ACETYLATION. Iowa State University Digital Repository. [Link]

  • Sárossy, Z., Plackett, D., & Egsgaard, H. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Analytical and bioanalytical chemistry, 403(7), 1923–1930. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?[Link]

  • Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 2212-2217. [Link]

  • PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. [Link]

  • PubChem. (n.d.). 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose. [Link]

  • Kamerling, J. P., Vliegenthart, J. F. G., & Vink, J. (1975). Mass spectrometry of carbohydrates. Biochemical Society Transactions, 3(4), 460-463. [Link]

  • ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl...[Link]

  • Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.

Sources

Navigating the Stability of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARO)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in Nucleoside Analogue Synthesis

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARO) is a critical starting material in the synthesis of a wide array of nucleoside analogues, which form the backbone of many antiviral and anticancer therapies.[1] The precise stereochemistry and purity of this fully protected ribofuranose derivative are paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). However, the inherent chemical nature of TARO presents unique stability challenges during storage and handling. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of TARO, outlining the primary degradation pathways, recommended storage conditions, and robust analytical methodologies for monitoring its integrity. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the reliable use of TARO in pharmaceutical development.

The Chemical Landscape of TARO: Understanding Inherent Instabilities

The structure of TARO, a furanose ring fully esterified with acetyl groups, renders it susceptible to two principal degradation pathways: hydrolysis and anomerization.

Hydrolysis: The Cleavage of Acetyl Groups

The ester linkages in TARO are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This process involves the cleavage of one or more acetyl groups to yield partially deacetylated ribofuranose derivatives and acetic acid.[2] Enzymatic hydrolysis, for instance by lipases, can also selectively remove acetyl groups.[3] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture. Even trace amounts of acidic or basic impurities can accelerate this degradation, leading to a decrease in the purity of TARO and the introduction of process-related impurities in subsequent synthetic steps.

Anomerization: The Interconversion of Stereoisomers

The anomeric carbon (C1) of TARO is stereochemically labile. Anomerization is the process by which the β-anomer can convert to the α-anomer, and vice versa, until an equilibrium is reached. This process can be catalyzed by Lewis acids or protic acids.[4] The presence of acidic impurities or incompatible excipients can promote anomerization, altering the desired stereochemical purity of the starting material. Since the biological activity of nucleoside analogues is often highly dependent on the stereochemistry at the anomeric center, controlling anomerization is critical.

Degradation Pathways and Their Implications

The degradation of TARO not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate and may have their own pharmacological or toxicological profiles.

dot

Caption: Key degradation pathways of TARO.

Best Practices for Storage and Handling to Ensure Long-Term Stability

To mitigate the risks of degradation, stringent storage and handling protocols are essential. The primary goal is to control the environmental factors that accelerate hydrolysis and anomerization.

Recommended Storage Conditions

Based on supplier recommendations and the chemical nature of acetylated sugars, the following storage conditions are advised to ensure the long-term stability of TARO:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]Reduces the rate of chemical reactions, including hydrolysis and anomerization.
Humidity Store in a dry environment with a desiccant.Minimizes the availability of water for hydrolysis.
Light Protect from light.While not the primary degradation pathway, photolytic degradation can occur over extended periods.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture.
Handling Procedures
  • Inert Atmosphere: When handling TARO, especially for extended periods, it is advisable to work under an inert atmosphere to minimize exposure to moisture and oxygen.

  • Avoid Contaminants: Ensure all glassware and spatulas are scrupulously dry and free of acidic or basic residues.

  • Minimize Exposure: Only remove the required amount of material from the main container and securely reseal the container immediately after use.

Analytical Methodologies for Stability Assessment

A robust analytical program is crucial for monitoring the purity and stability of TARO throughout its shelf life. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. Such a method must be able to separate the intact TARO from its potential degradation products and synthesis-related impurities.

Experimental Protocol: HPLC Analysis of TARO

  • Column: A reverse-phase column with low silanol activity, such as a Newcrom R1, is suitable for this separation.[6]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed.[6] The gradient can be optimized to achieve baseline separation of the anomers and any deacetylated impurities.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for acetylated sugars which lack a strong chromophore.

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of this validation.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample TARO Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Reverse-Phase Column (e.g., Newcrom R1) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Purity & Impurities Integration->Quantification

Caption: A typical workflow for HPLC analysis of TARO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of TARO and its degradation products.[7]

  • ¹H NMR: Can be used to determine the anomeric configuration (β-anomer typically shows a doublet for the anomeric proton around 6.17 ppm in CDCl₃) and to quantify the relative amounts of α and β anomers. The appearance of new signals in the acetyl region (around 2.0-2.2 ppm) or shifts in the sugar ring protons can indicate deacetylation or other structural changes.

  • ¹³C NMR: Provides detailed information about the carbon skeleton and can confirm the identity of degradation products.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for routine monitoring of reaction progress and for a quick assessment of purity.[8]

Experimental Protocol: TLC Analysis of TARO

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is commonly used. The ratio can be adjusted to achieve good separation. For instance, a 1:1 mixture of hexanes and ethyl acetate often provides good resolution.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent, such as a p-anisaldehyde solution followed by heating.[9] Different degradation products will likely have different Rf values.

Forced Degradation Studies: Proactively Identifying Potential Liabilities

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify the likely degradation products of a drug substance and to establish the stability-indicating nature of analytical methods.[10] While specific forced degradation studies on TARO are not extensively published, a general approach based on ICH guidelines can be applied.[11]

Protocol for Forced Degradation of TARO

  • Acid Hydrolysis: Treat a solution of TARO in a suitable solvent (e.g., acetonitrile/water) with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of TARO with a dilute base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis.

  • Oxidative Degradation: Expose a solution of TARO to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

  • Thermal Degradation: Store solid TARO at an elevated temperature (e.g., 80°C) for an extended period.

  • Photostability: Expose solid or a solution of TARO to light of a specified intensity and duration, as per ICH Q1B guidelines.

For each condition, samples should be taken at various time points and analyzed by the validated stability-indicating HPLC method to track the formation of degradation products. The goal is to achieve a target degradation of 5-20%.[11]

The Impact of Synthesis Impurities on Stability

Impurities introduced during the synthesis of TARO can significantly impact its stability.[12] For example, residual acidic or basic catalysts can accelerate hydrolysis and anomerization.[13] Therefore, a thorough understanding of the synthetic route and potential by-products is crucial for controlling the stability of the final product. The synthesis of TARO often involves the acetylation of D-ribose, which can result in a mixture of anomers and other acetylated species that need to be carefully controlled and monitored.[14][15]

Conclusion: A Proactive Approach to Ensuring TARO Stability

The stability of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a critical quality attribute that directly impacts the efficiency and reliability of nucleoside analogue synthesis. A comprehensive understanding of its degradation pathways—primarily hydrolysis and anomerization—is essential for developing effective control strategies. By implementing stringent storage and handling protocols, employing robust analytical methods for stability monitoring, and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the integrity of this vital pharmaceutical intermediate. A proactive and data-driven approach to stability assessment will ultimately contribute to the development of safe and effective medicines.

References

  • PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Available from: [Link]

  • Lemieux, R. U., & Brice, C. (1956). MECHANISMS FOR THE REACTIONS OF THE ANOMERIC TETRA-O-ACETYL-D-GLUCOPYRANOSYL BROMIDES WITH PYRIDINE AND 2-PYRIDONE. Canadian Journal of Chemistry, 34(7), 1006-1016.
  • Wolfe, J. F., Huitric, A. C., & Gannon, W. F. (2008). Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules. Journal of visualized experiments : JoVE, (13), 731.
  • SIELC Technologies. Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

  • Velev, V. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • National Pharmaceutical Regulatory Agency. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Available from: [Link]

  • Bourdon, B., Bernard, C., & Golebiowski, J. (2012). Investigation of acetyl migrations in furanosides. Beilstein journal of organic chemistry, 8, 1856–1862.
  • Hii, K. K., & Macquarrie, D. J. (2023). Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production.
  • Georgelin, T., Jaber, M., & Lambert, J. F. (2015). Stabilization of ribofuranose by a mineral surface.
  • Google Patents. Process for producing a ribofuranose.
  • Wang, Y. F., & Wong, C. H. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic deacetylation. Tetrahedron letters, 45(18), 3627-3629.
  • Zhang, H., et al. (2012). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose.
  • ResearchGate. Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. Available from: [Link]

  • Robyt, J. F. (1998). Separation and detection of sugars and alditols on thin layer chromatograms.
  • Sorg, B., Hull, W. E., Kliem, H. C., Mier, W., & Wiessler, M. (2005). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.
  • Al-Kinani, A. A., et al. (2025). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. Journal of Controlled Release, 381, 114-136.
  • Singh, S., & Singh, S. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 910-924.
  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Wei, H., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 476-487.
  • Scribd. Impurity and Stability Studies Overview. Available from: [Link]

  • Chen, M., et al. (2015). Improving Sugar Yields and Reducing Enzyme Loadings in the Deacetylation and Mechanical Refining (DMR) Process through Multistage Disk and Szego Refining and Corresponding Techno-Economic Analysis. ACS Sustainable Chemistry & Engineering, 3(11), 2846-2854.
  • Google Patents. Pharmaceutical formulations useful for inhibiting acid secretion and methods for making and using them.
  • Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(23), 11791-11815.
  • Dhangar, K. R., et al. (2016). Impurities in New Drug Substances, Products and new dosage form: A Complete Review. Journal of the Chilean Chemical Society, 61(1), 2816-2825.
  • Willför, S., et al. (2018). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a N -Glycan from Spruce Galactoglucomannan. ChemistryOpen, 7(10), 794-802.

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beta-D-ribofuranose 1,2,3,5-tetraacetate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of β-D-Ribofuranose 1,2,3,5-Tetraacetate

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for β-D-ribofuranose 1,2,3,5-tetraacetate (CAS No. 13035-61-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and explain the causality behind established safety protocols. Its purpose is to ensure that this valuable synthetic intermediate is handled with the highest degree of safety and scientific integrity.

β-D-Ribofuranose 1,2,3,5-tetraacetate is an acetylated derivative of D-ribose, a key sugar in biological systems. The presence of acetyl protecting groups on the hydroxyl functionalities enhances the compound's stability and solubility in organic solvents, making it a crucial building block in the synthesis of nucleosides, nucleotides, and other complex carbohydrates.[1] Its primary application lies in glycosylation reactions, where it serves as a donor for the ribofuranosyl moiety.[1][2][3] Understanding its properties is fundamental to its safe and effective use in the laboratory.

Chapter 1: Physicochemical Profile and Chemical Identity

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate storage conditions, solvent choices, and appropriate handling techniques. For instance, knowing the compound is a crystalline powder that does not mix well with water informs both spill cleanup procedures and its use in non-aqueous reaction media.[2]

Table 1: Key Physicochemical Properties of β-D-Ribofuranose 1,2,3,5-Tetraacetate

PropertyValueSource(s)
CAS Number 13035-61-5[4][5][6][7]
Molecular Formula C₁₃H₁₈O₉[4][5][6][7]
Molecular Weight 318.28 g/mol [3][4][8]
Appearance White to off-white crystalline powder[1][2][7]
Melting Point 81-83 °C[1][8]
Solubility Soluble in chloroform; slightly soluble in methanol; does not mix well with water.[2][3]
IUPAC Name [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate[4]

Chapter 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, data for specialized research chemicals can sometimes be incomplete or varied.

Aggregated GHS information indicates that β-D-ribofuranose 1,2,3,5-tetraacetate does not meet the criteria for a hazardous substance in the majority of notifications.[4] For example, multiple suppliers state that based on available data, the classification criteria for physical and health hazards are not met.[6][7]

However, it is crucial to note that a minority of reports (approximately 27%) do classify the compound with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Expert Insight: This discrepancy does not necessarily represent a contradiction but rather reflects the different data sets available to various suppliers. From a risk management perspective, the most prudent approach is to adopt the more conservative classification. The absence of comprehensive toxicological data[2] mandates that the compound should be handled as if it were potentially irritating to the skin and eyes. This aligns with the fundamental principle of laboratory safety: treat all chemicals with respect and minimize exposure regardless of their formal hazard classification.

Chapter 3: Exposure Control and Personal Protective Equipment (PPE)

The core principle of exposure control in a laboratory setting is to use a hierarchy of controls. This begins with engineering controls, is followed by administrative controls, and finally relies on Personal Protective Equipment (PPE).

Engineering Controls

Even for a substance with a low hazard profile, proper ventilation is key.

  • Laboratory Use: Always handle β-D-ribofuranose 1,2,3,5-tetraacetate in a well-ventilated area.[6] A standard laboratory fume hood is recommended, especially when handling quantities that could generate airborne dust. This prevents inhalation and keeps the powder contained.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The following protocol is a self-validating system for ensuring user protection.

  • Eye Protection: Wear safety glasses with side shields (conforming to European Standard EN 166 or OSHA 29 CFR 1910.133).[6][9] This is non-negotiable, as even non-irritating powders can cause mechanical irritation or slight abrasive damage to the eye.[2]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[6][7] Before use, always inspect gloves for any signs of degradation or puncture. It is critical to observe the breakthrough time and permeability data provided by the glove manufacturer to ensure suitability for the task and duration.

  • Skin and Body Protection: Wear a long-sleeved lab coat to prevent incidental skin contact.[6][7] Open cuts or abraded skin should never be exposed to any chemical, as this can provide a direct route for entry into the bloodstream.[2]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[7][9] However, in situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[6][7]

Chapter 4: Safe Handling, Storage, and Incompatibility

Proper handling and storage are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling Protocols
  • Avoid all unnecessary personal contact.[2]

  • Use dry clean-up procedures and avoid generating dust when handling the powder.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage Protocols
  • Condition: Store in a cool, dry, and well-ventilated place.[6][9]

  • Container: Keep the container tightly closed to prevent moisture absorption, which can lead to clumping and degradation.[6][9][10]

  • Rationale: As a sugar acetate, the compound is susceptible to hydrolysis in the presence of moisture. Proper storage in a desiccated environment preserves its chemical purity for use in sensitive synthetic reactions.

Chemical Incompatibility
  • Oxidizing Agents: The primary incompatibility is with strong oxidizing agents (e.g., nitrates, perchlorates, strong acids).[2][6]

  • Causality: Mixing organic compounds, like this sugar derivative, with strong oxidizers can create a risk of a rapid exothermic reaction, potentially leading to ignition or explosion.[2] This is a fundamental principle of chemical safety.

Chapter 5: Emergency Procedures and First Aid

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response Protocol

For a minor spill of β-D-Ribofuranose 1,2,3,5-tetraacetate powder, the following workflow should be enacted.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size (Minor vs. Major) start->assess evacuate Evacuate Area Alert Others assess->evacuate Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor contain Contain Spill (Prevent Spreading) ppe->contain cleanup Clean Up Spill - Use dry methods - Avoid generating dust - Sweep or vacuum contain->cleanup collect Place in Labeled Sealable Container cleanup->collect decontaminate Decontaminate Area (Wipe with damp cloth) collect->decontaminate dispose Dispose of Waste (Follow Local Regulations) decontaminate->dispose end Incident Resolved dispose->end

Caption: Workflow for Minor Spill Cleanup.

For a major spill, personnel should evacuate the area and alert emergency responders.[2]

First-Aid Measures

The following first-aid measures are based on established SDS guidelines.

  • Inhalation: If dust is inhaled, move the person to fresh air. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap if available. If irritation occurs, seek medical attention.[2][7][9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, have them drink plenty of water. Seek immediate medical assistance.[2][7][9] While not classified as "harmful by ingestion," it may still cause gastrointestinal discomfort.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), foam, or water spray.[2][5][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[2][6]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Chapter 6: Stability, Reactivity, and Disposal

Reactivity and Stability Profile
  • Stability: The product is considered stable under recommended storage conditions.[2]

  • Hazardous Reactions: Hazardous polymerization will not occur.[2] As noted, avoid contact with strong oxidizing agents.[6]

  • Conditions to Avoid: No specific conditions to avoid are listed beyond incompatibility and improper storage.

Disposal Protocol

Chemical waste disposal is strictly regulated.

  • Guideline: All waste, including spilled material and contaminated items, must be handled and disposed of in accordance with local, state, and federal regulations.[2]

  • Procedure: Place waste in a clean, dry, sealable, and properly labeled container for disposal by a licensed professional waste disposal service.[2] Do not dispose of it via sanitary sewers.

Conclusion

β-D-Ribofuranose 1,2,3,5-tetraacetate is a compound with a generally low hazard profile, making it a workhorse reagent in carbohydrate chemistry and drug discovery. However, its status as a fine chemical powder with limited toxicological data necessitates a conservative and diligent approach to safety. By understanding its physicochemical properties, adhering to a robust PPE protocol, implementing proper handling and storage techniques, and being prepared for emergencies, researchers can confidently and safely leverage this compound to advance their scientific goals.

References

  • 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS - β-D-Ribofuranose 1,2,3,5-Tetraacetate. KM Pharma Solution Private Limited. [Link]

  • SAFETY DATA SHEET - ß-D-Ribofuranose 1,2,3,5-tetraacetate. Fisher Scientific. [Link]

  • Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. ACS Publications. [Link]

  • Techniques for Long Term Storage of Sugar. Indiana Sugars. [Link]

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Technical Deep Dive: 1,2,3,5-Tetra-O-acetyl-D-ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Synonyms for Tetraacetylribofuranose in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of antiviral and antineoplastic drug development, 1,2,3,5-Tetra-O-acetyl-D-ribofuranose serves as the premier glycosyl donor. While its IUPAC nomenclature is precise, the compound is traded and cited under a variety of synonyms and abbreviations that can obscure its specific stereochemical utility.

This guide decodes the nomenclature matrix of this critical reagent, provides a self-validating synthesis protocol, and details its mechanistic role in the Vorbrüggen coupling reaction—the industry standard for nucleoside synthesis.

Nomenclature Matrix & Synonyms

Accurate sourcing requires navigating a web of "synonyms" that often denote varying degrees of anomeric purity. In organic synthesis, the


-anomer  is the specific isomer of interest due to its crystalline stability and reactivity profile, though the 

mixture is often sold as a lower-cost alternative.
Table 1: Identity & Synonym Reference
CategorySynonym / IdentifierTechnical Context
Common Name

-D-Ribofuranose tetraacetate
Most common catalog name.[1]
Acronym TAR /

-TAR
Frequently used in lab notebooks and internal batch records.
IUPAC [(2R,3R,4R,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetateFormal nomenclature; rarely used in procurement.
CAS (Pure

)
13035-61-5 The specific identifier for the crystalline

-anomer.
CAS (Mixture) 4132-28-9 Refers to the

mixture (often an oil).
Trade/Catalog TetraacetylriboseGeneric term; requires Certificate of Analysis (CoA) verification for anomeric ratio.
Legacy NSC 18738National Service Center number (NCI database).

Technical Specification & Quality Control

Before initiating synthesis, the reagent must be characterized to ensure anomeric integrity. The distinction between


 and 

anomers is critical and easily determined via proton NMR (

H-NMR).
Anomeric Distinction via NMR

The coupling constant (


) between the anomeric proton (

) and the proton at C2 (

) is the diagnostic standard.
  • 
    -Anomer (Desired): 
    
    
    
    and
    
    
    are in a trans-pseudo-diaxial relationship.
    • Signal: Appears as a singlet or a very narrow doublet.

    • 
       Value: 
      
      
      
      Hz.
  • 
    -Anomer (Impurity): 
    
    
    
    and
    
    
    are cis.
    • Signal: Appears as a clear doublet .

    • 
       Value: 
      
      
      
      Hz.

Experimental Protocol: Synthesis of -TAR

While commercially available, in-house preparation of 1,2,3,5-Tetra-O-acetyl-


-D-ribofuranose from D-ribose ensures freshness and high 

-selectivity via crystallization.
Reagents
  • D-Ribose: 50.0 g (333 mmol)

  • Pyridine: 100 mL (Solvent/Base)[2]

  • Acetic Anhydride (

    
    ):  150 mL (Acetylating agent)
    
  • Ethanol (EtOH): For recrystallization

Step-by-Step Methodology
  • Solubilization: In a 1L round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve D-Ribose (50.0 g) in dry pyridine (100 mL). Note: The reaction is exothermic; cool to

    
    C in an ice bath if necessary.
    
  • Acetylation: Add Acetic Anhydride (150 mL) dropwise via an addition funnel over 30 minutes. Maintain temperature

    
    C.
    
  • Reaction: Allow the mixture to stir at Room Temperature (RT) for 12–16 hours. TLC (EtOAc/Hexane 1:1) should show complete consumption of starting material (

    
    ).
    
  • Quench: Pour the reaction mixture slowly into 1L of ice-water with vigorous stirring. The product may oil out initially.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM,

    
     mL).
    
  • Wash: Wash combined organics with:

    • 1M HCl (to remove pyridine) until aqueous phase is acidic.

    • Sat.

      
       (to neutralize acid).[3]
      
    • Brine.[3]

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo to a thick syrup.
    
  • Crystallization (Critical Step): Dissolve the syrup in warm Ethanol (~150 mL). Allow to cool slowly to RT, then refrigerate at

    
    C overnight. The 
    
    
    
    -anomer will crystallize as white needles.
  • Filtration: Filter the crystals and wash with cold EtOH.

    • Yield: ~70–80 g (65–75%).

    • Melting Point: 80–82°C (Literature value for pure

      
      ).
      

Application: The Vorbrüggen Coupling Mechanism

The primary utility of tetraacetylribofuranose is in the Vorbrüggen Reaction , where it acts as the electrophilic sugar donor. This reaction relies on Neighboring Group Participation (NGP) to enforce stereochemistry.

Mechanism Logic[3][4]
  • Activation: A Lewis Acid (e.g., TMSOTf) activates the C1-acetate, creating an oxocarbenium ion.

  • Stabilization (NGP): The carbonyl oxygen of the C2-acetate attacks the C1 cationic center from the bottom (

    
    -face), forming a stable acyloxonium ion .
    
  • Nucleophilic Attack: The silylated base (e.g., Bis-TMS-Uracil) attacks C1 from the top (

    
    -face), as the bottom face is blocked by the acyloxonium ring.
    
  • Result: Exclusive formation of the

    
    -nucleoside .
    
Visualization: Reaction Workflow

The following diagram illustrates the conversion of


-TAR to a nucleoside via the acyloxonium intermediate.

Vorbruggen_Mechanism TAR Tetraacetylribofuranose (beta-TAR) OxoCarb Oxocarbenium Intermediate TAR->OxoCarb Acetate Leaving LewisAcid Lewis Acid (TMSOTf / SnCl4) LewisAcid->TAR Activation Acyloxonium 1,2-Acyloxonium Ion (Alpha-face Blocked) OxoCarb->Acyloxonium NGP (C2-Ac) Nucleoside Beta-Nucleoside (Protected) Acyloxonium->Nucleoside Beta-face Attack Base Silylated Base (Nucleophile) Base->Nucleoside Coupling

Figure 1: Mechanistic pathway of the Vorbrüggen coupling. The C2-acetate group directs the incoming base to the


-face via the acyloxonium intermediate.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Guthrie, R. D., & Smith, A. (1968).[4] "The synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose." Chemistry & Industry, 547-548.[4][5]

  • Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry, 39(25), 3654–3660.

  • PubChem. (n.d.).[6] "1,2,3,5-Tetraacetyl-beta-D-ribofuranose Compound Summary." National Library of Medicine.

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Methodological & Application

Mastering Nucleoside Synthesis: A Detailed Guide to the Vorbrüggen Coupling with Tetraacetylribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of nucleoside analogues for therapeutic development, the Vorbrüggen coupling stands as a cornerstone reaction. Its robustness and stereoselectivity have made it a favored method for the crucial N-glycosylation step, forging the bond between a heterocyclic base and a sugar moiety. This application note provides an in-depth, field-proven guide to performing the Vorbrüggen coupling reaction using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common derivative of tetraacetylribofuranose, offering not just a protocol, but a comprehensive understanding of the underlying principles for successful and reproducible synthesis.

The Strategic Heart of the Vorbrüggen Reaction: Mechanism and Rationale

The success of the Vorbrüggen coupling hinges on the astute activation of both the nucleobase and the glycosyl donor. The reaction is a prime example of a silyl-Hilbert-Johnson reaction, which employs a silylated heterocyclic base and an electrophilic sugar derivative in the presence of a Lewis acid.[1]

The Critical Role of Silylation: Nucleobases, particularly pyrimidines and purines, are often poorly soluble in the aprotic organic solvents ideal for this reaction. More importantly, their inherent nucleophilicity can be ambiguous, with multiple potential sites for glycosylation. Silylation, typically with reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), serves a dual purpose. It enhances the solubility of the nucleobase in organic solvents and, crucially, increases its nucleophilicity at the desired nitrogen atom for glycosylation.[2] The silylation process renders the nucleobase more reactive and directs the glycosylation to the appropriate position.

Activation of the Glycosyl Donor: The glycosyl donor, in this case, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is activated by a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2] The Lewis acid facilitates the departure of the anomeric acetyl group, leading to the formation of a key intermediate, a resonance-stabilized oxocarbenium ion. The presence of the neighboring benzoyl group at the C2' position of the ribose is paramount for stereocontrol. It participates in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribose ring, compelling the nucleophilic attack of the silylated base to occur from the β-face. This neighboring group participation is the cornerstone of the high β-selectivity observed in the Vorbrüggen reaction.[1]

Experimental Protocol: A Step-by-Step Guide to Success

This protocol details the synthesis of a protected uridine derivative as a representative example. The principles can be adapted for other pyrimidine and purine bases with appropriate modifications to the reaction conditions.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Grade
UracilC₄H₄N₂O₂112.09≥99%
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseC₃₂H₂₈O₁₀572.56≥98%
N,O-Bis(trimethylsilyl)acetamide (BSA)C₈H₂₁NOSi₂203.43≥95%
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)C₄H₉F₃O₃SSi222.26≥98%
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade
Workflow Diagram

Vorbruggen_Coupling_Workflow cluster_silylation Step 1: Silylation of Nucleobase cluster_coupling Step 2: Glycosylation cluster_workup Step 3: Work-up and Purification Uracil Uracil Silylated_Uracil Persilylated Uracil Uracil->Silylated_Uracil Heat in MeCN BSA BSA BSA->Silylated_Uracil Reaction_Mixture Reaction Mixture Silylated_Uracil->Reaction_Mixture Sugar 1-O-acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose Sugar->Reaction_Mixture TMSOTf TMSOTf TMSOTf->Reaction_Mixture Add at 0°C, then warm to RT Quench Quench with Sat. NaHCO₃ Reaction_Mixture->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Protected Uridine Purify->Product

Sources

Application Note: A Detailed Protocol for the Synthesis of a Key Capecitabine Intermediate via Vorbrüggen Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Capecitabine is an orally administered chemotherapeutic agent widely used in the treatment of metastatic breast and colorectal cancers. Its synthesis relies on the efficient formation of a nucleoside bond between a 5-fluorocytosine moiety and a 5'-deoxyribose sugar. This application note provides a detailed, research-grade protocol for the synthesis of the crucial intermediate, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, starting from 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The methodology is centered around the robust and widely adopted Vorbrüggen glycosylation reaction, a cornerstone of modern nucleoside synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

Capecitabine functions as a prodrug, which is enzymatically converted in the body to the active anticancer agent, 5-fluorouracil (5-FU). This targeted delivery mechanism enhances efficacy while potentially reducing systemic toxicity. The core of the capecitabine molecule is a nucleoside structure, and its synthesis is a key challenge in pharmaceutical manufacturing.

The strategy detailed herein employs the silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation.[1][2][3] This method is renowned for its mild conditions and high stereoselectivity in forming the desired β-anomer of the nucleoside.[1][4] The overall process involves three primary stages:

  • Activation of the Nucleobase: The nucleobase, 5-fluorocytosine, is rendered more nucleophilic and soluble in organic solvents through persilylation.

  • Lewis Acid-Mediated Glycosylation: The silylated 5-fluorocytosine is coupled with an acetyl-protected 5-deoxyribose derivative in the presence of a Lewis acid catalyst.

  • Purification: The resulting acetylated intermediate is isolated and purified, ready for subsequent steps in the total synthesis of capecitabine.

This approach avoids the use of harsh reagents and the insolubility issues associated with older methods, such as those using metal salts of the heterocyclic bases.[1]

Overall Synthetic Workflow

The diagram below outlines the major transformations in the synthesis of the target intermediate.

G FC 5-Fluorocytosine Silyl_FC Persilylated 5-Fluorocytosine FC->Silyl_FC  Silylation (HMDS, TMSCl) Intermediate 2',3'-di-O-acetyl- 5'-deoxy-5-fluorocytidine (Target Intermediate) Silyl_FC->Intermediate Vorbrüggen Glycosylation (Lewis Acid, e.g., SnCl4) Ribose 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Ribose->Intermediate G cluster_0 Mechanism Overview Ribose Activated Ribose (with Lewis Acid) Cation Dioxolenium Ion (Intermediate) Ribose->Cation Neighboring Group Participation Product β-Nucleoside (Product) Cation->Product Nucleophilic Attack (β-face) Silyl_FC Silylated 5-Fluorocytosine Silyl_FC->Cation

Sources

Application Note: One-Pot Synthesis of Purine Nucleosides via Vorbrüggen Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026


-D-ribofuranose tetraacetate
Methodology:  Silyl-Hilbert-Johnson Reaction (Vorbrüggen Conditions)
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The synthesis of purine nucleosides is a cornerstone of antiviral and antineoplastic drug development. While traditional fusion methods often yield intractable mixtures, the silyl-Hilbert-Johnson reaction—optimized by Vorbrüggen—remains the gold standard for stereoselective glycosylation.

This Application Note details a robust one-pot protocol for coupling purine bases with 1,2,3,5-tetra-O-acetyl-


-D-ribofuranose . By utilizing 

-Bis(trimethylsilyl)acetamide (BSA) for in situ silylation and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the Lewis acid catalyst, this method eliminates the isolation of moisture-sensitive silylated intermediates.

Key Advantages:

  • Stereocontrol: Exclusive formation of

    
    -anomers via neighboring group participation (NGP).
    
  • Regiocontrol: Thermodynamic control strategies to favor N9 over N7 isomers.

  • Efficiency: Single reaction vessel processing reduces hydrolysis risks and solvent waste.

Mechanistic Principles & Causality

To successfully execute this protocol, one must understand the competition between kinetic and thermodynamic pathways. Purine glycosylation is not merely a substitution reaction; it is a dynamic equilibrium.

The Regioselectivity Challenge (N7 vs. N9)

Unlike pyrimidines, purines possess two nucleophilic nitrogens (N7 and N9).

  • Kinetic Product (N7): The N7 position is often more nucleophilic (less sterically hindered) and attacks the sugar first.

  • Thermodynamic Product (N9): The N9-glycosyl isomer is thermodynamically more stable.[1]

  • The Solution: High temperature and extended reaction times allow the kinetically formed N7-isomer to dissociate and rearrange to the desired N9-isomer.

The Stereoselectivity Mechanism ( -Anomer)

The use of 1,2,3,5-tetra-O-acetyl-


-D-ribofuranose  is critical. Upon activation by TMSOTf, the 2-position acetoxy group participates in the stabilization of the oxocarbenium ion, forming a cyclic 1,2-acyloxonium ion . This intermediate blocks the 

-face, forcing the silylated base to attack from the top (

-face), ensuring high diastereoselectivity.
Diagram 1: Mechanistic Pathway & Regioselective Rearrangement

VorbruggenMechanism Start Sugar Tetraacetate + TMSOTf Inter1 Oxocarbenium Ion Start->Inter1 Activation Inter2 1,2-Acyloxonium Ion (Beta-face blocked) Inter1->Inter2 NGP N7 N7-Isomer (Kinetic Product) Inter2->N7 Fast Attack (Low Temp) N9 N9-Isomer (Thermodynamic Product) Inter2->N9 Slow Attack Base Silylated Purine (BSA) Base->N7 Nucleophilic Attack N7->N9 Heat / Rearrangement

Caption: The 2-acetoxy group ensures


-selectivity via the acyloxonium ion. Heating drives the N7 

N9 rearrangement.

Strategic Planning: Critical Variables

Before beginning, review these parameters to customize the protocol for your specific purine substrate.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar enough to dissolve silylated bases; promotes acyloxonium formation. Note: Must be anhydrous (<50 ppm H₂O).
Alt. Solvent 1,2-Dichloroethane (DCE)Use if the purine is insoluble in MeCN or if MeCN competes as a nucleophile (forming N-acetrilium species).
Silylating Agent BSA

-Bis(trimethylsilyl)acetamide allows one-pot silylation without generating insoluble salts (unlike HMDS/Ammonium sulfate).
Catalyst TMSOTf Strong Lewis acid.[2] Required in slight excess (1.1–1.5 eq) to activate the sugar and scavenge any residual silylating byproducts.
Temperature 80°C (Reflux) Essential for Purines. Room temperature often yields N7/N9 mixtures.[2] Heat drives the thermodynamic rearrangement to N9.[1]
Stoichiometry Base:Sugar (1 : 1.1)A slight excess of sugar ensures complete consumption of the valuable nucleobase.

Detailed Protocol: One-Pot Silylation-Glycosylation

Scale: Standardized for 1.0 mmol of Purine Base. Pre-requisites: All glassware must be oven-dried. Syringes must be purged with Argon.

Materials
  • Purine Base (e.g.,

    
    -Benzoyladenine, 2,6-Dichloropurine)
    
  • 1,2,3,5-Tetra-O-acetyl-

    
    -D-ribofuranose[1]
    
  • BSA (Reagent Grade, >95%)

  • TMSOTf (Store under inert gas)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
Phase 1: In Situ Silylation
  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

  • Suspension: Add Purine Base (1.0 mmol) and Anhydrous MeCN (5.0 mL) . The base will likely remain as a suspension.

  • Activation: Add BSA (2.5 - 3.0 mmol) dropwise via syringe.

    • Note: 2 equivalents are theoretically needed for bases like Adenine (N9 and N6 positions), but an excess ensures dry conditions and complete silylation.

  • Clarification: Heat the mixture to 60°C for 15–30 minutes until a clear, homogeneous solution is obtained. This indicates successful formation of the silylated base.

    • Checkpoint: If the solution does not clear, add more BSA or switch solvent to DCE.

Phase 2: Glycosylation (The Coupling)
  • Cooling: Cool the solution to 0°C (ice bath) or Room Temperature.

    • Why? Adding Lewis acid to a hot silylated mixture can cause rapid, uncontrolled decomposition.

  • Sugar Addition: Add

    
    -D-ribofuranose tetraacetate (1.1 mmol) . It can be added as a solid (quickly) or dissolved in minimal MeCN.
    
  • Catalysis: Add TMSOTf (1.2 - 1.5 mmol) dropwise.

    • Observation: The solution may darken slightly.

  • Thermodynamic Drive: Remove the ice bath and heat the reaction to 80°C (Reflux) .

  • Monitoring: Monitor by TLC (or LC-MS) every hour.

    • Target: Disappearance of the sugar donor and the N7-isomer (often lower R_f than N9).

    • Time: Typically 2–6 hours. Difficult bases (e.g., Guanine derivatives) may require overnight heating.

Phase 3: Quenching & Isolation
  • Quench: Cool to RT. Dilute with Ethyl Acetate (20 mL) and pour into saturated NaHCO₃ (aq) .

    • Caution: CO₂ evolution will occur.

  • Extraction: Wash the organic layer with NaHCO₃ (2x) and Brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The N9-isomer is usually the major, less polar product.

Diagram 2: Experimental Workflow

ProtocolFlow Setup Argon Purge Purine + MeCN Silylation Add BSA (3 eq) Heat to 60°C until Clear Setup->Silylation Cooling Cool to 0°C/RT Silylation->Cooling Coupling Add Sugar Acetate (1.1 eq) Add TMSOTf (1.2 eq) Cooling->Coupling Rearrangement Heat to 80°C (Drive N7 -> N9) Coupling->Rearrangement Workup Quench (NaHCO3) Extract (EtOAc) Rearrangement->Workup

Caption: Operational sequence for the one-pot synthesis. Heating at step 5 is crucial for regioselectivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Base Incomplete silylationIncrease BSA equivalents (up to 4 eq) or increase silylation time/temp before adding sugar.
N7 Isomer Persists Kinetic trapIncrease reaction time at reflux (80°C). Do not stop the reaction early.
Emulsion during Workup Silyl byproductsAdd solid NaHCO₃ to the organic phase before aqueous wash, or use a Citric Acid wash first to break silyl emulsions.
Side Product (Solvent Adduct) MeCN nucleophilicityIf a byproduct with Mass M+41 is observed, the solvent (MeCN) is reacting. Switch solvent to 1,2-Dichloroethane (DCE) or Toluene [5].

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The foundational text for silyl-Hilbert-Johnson chemistry).
  • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

  • Hockova, D., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride.[3] Journal of Organic Chemistry, 86(19), 13265–13275.[3] (Detailed study on N7 vs N9 selectivity). Link

  • McLaughlin, L. W., et al. (2004). The Synthesis of [(

    
    -D-Ribofuranosyloxy)methyl]nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(4), 655–669.[4] (Discusses TMSOTf selectivity). Link
    
  • Hulpia, F., et al. (2018). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... using Vorbrüggen conditions. Frontiers in Chemistry, 6, 212. (Highlights the risk of Acetonitrile side-reactions). Link

Sources

Application Notes & Protocols: Enzymatic Deacetylation of Tetraacetylribofuranose for Triacetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Enzymatic Deacetylation in Nucleoside Analog Synthesis

The regioselective deacetylation of per-O-acetylated sugars is a cornerstone of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogs, which are pivotal in antiviral and anticancer drug development. The selective production of 1,2,3-tri-O-acetyl-β-D-ribofuranose from its tetra-acetylated precursor is a critical step, as the free 5'-hydroxyl group serves as a key handle for subsequent chemical modifications. Traditional chemical methods for achieving this transformation often suffer from a lack of selectivity, leading to complex product mixtures and necessitating arduous purification protocols.

Enzymatic catalysis, leveraging the inherent specificity of enzymes like lipases, offers a compelling alternative. These biocatalysts can operate under mild conditions, minimizing the risk of side reactions and often exhibiting remarkable chemo- and regioselectivity. This application note provides a comprehensive guide to the enzymatic deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose, with a focus on the use of Candida rugosa lipase.

Core Principle: The Regioselectivity of Lipase-Catalyzed Hydrolysis

Lipases (EC 3.1.1.3) are hydrolases that, in their natural context, catalyze the hydrolysis of triglycerides. In synthetic organic chemistry, their utility is expanded to a wide range of esterification and hydrolysis reactions. The regioselectivity observed in the deacetylation of peracetylated sugars is attributed to the steric and electronic environment of the acetyl groups. Primary acetates, such as the one at the C-5 position of tetraacetylribofuranose, are generally more accessible to the enzyme's active site and thus more readily hydrolyzed compared to the more sterically hindered secondary acetates at the C-2 and C-3 positions.[1][2][3]

The enzyme Candida rugosa lipase (CRL) has been demonstrated to be particularly effective in selectively hydrolyzing the 5-O-acetyl group of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, yielding the desired triacetate in good yields.[1][3][4] This selective deacetylation provides a convenient, one-step preparation of the valuable 1,2,3-tri-O-acetyl-β-D-ribofuranose intermediate.[1]

Enzymatic_Deacetylation Tetraacetylribofuranose 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose Enzyme Candida rugosa Lipase (CRL) Tetraacetylribofuranose->Enzyme Triacetylribofuranose 1,2,3-Tri-O-acetyl-β-D-ribofuranose Enzyme->Triacetylribofuranose Regioselective Hydrolysis at C-5 Byproduct Acetic Acid Enzyme->Byproduct

Figure 1: Enzymatic deacetylation of tetraacetylribofuranose by Candida rugosa lipase.

Materials and Methods

Materials
  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Substrate)

  • Candida rugosa lipase (CRL), Sigma-Aldrich or equivalent

  • Phosphate buffer (0.1 M, pH 7.0)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Equipment
  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC developing chamber

  • UV lamp for TLC visualization

Experimental Protocols

Protocol 1: Enzymatic Deacetylation of Tetraacetylribofuranose

This protocol outlines the preparative scale synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose using Candida rugosa lipase.

1. Substrate Preparation:

  • Dissolve 1.0 g of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in 10 mL of a 9:1 solution of 0.1 M phosphate buffer (pH 7.0) and N,N-dimethylformamide (DMF). The DMF is added to aid in the solubilization of the substrate.

2. Enzymatic Reaction:

  • To the substrate solution, add 200 mg of Candida rugosa lipase.

  • Stir the reaction mixture at room temperature (approximately 25°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, triacetylribofuranose, will have a lower Rf value than the starting tetraacetylribofuranose.

3. Reaction Work-up and Product Isolation:

  • Upon completion of the reaction (as determined by TLC, typically after 24-48 hours), filter the reaction mixture to remove the enzyme.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove acetic acid, and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose as a colorless oil or white solid.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Dissolve Dissolve Tetraacetylribofuranose in Buffer/DMF AddEnzyme Add Candida rugosa Lipase Dissolve->AddEnzyme Stir Stir at Room Temperature AddEnzyme->Stir TLC Monitor by TLC Stir->TLC Filter Filter to Remove Enzyme TLC->Filter Reaction Complete Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Evaporate Evaporate Fractions Column->Evaporate Product Pure 1,2,3-Tri-O-acetyl-β-D-ribofuranose Evaporate->Product

Figure 2: A step-by-step workflow for the enzymatic synthesis and purification of triacetylribofuranose.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the enzymatic deacetylation protocol.

ParameterValue/ObservationRationale
Enzyme Candida rugosa lipaseDemonstrates high regioselectivity for the 5-O-acetyl group.[1][3]
Substrate 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseStarting material for the synthesis.
Solvent System 9:1 Phosphate buffer (pH 7.0) : DMFThe aqueous buffer is essential for enzyme activity, while DMF aids in substrate solubility.[4]
Temperature Room Temperature (~25°C)Mild conditions prevent non-specific hydrolysis and enzyme denaturation.
Reaction Time 24-48 hoursDependent on enzyme activity and substrate concentration. Monitor by TLC.
Expected Yield ~50% or higherReported yields can vary, but this enzymatic method is known to be efficient.[3]
Product 1,2,3-Tri-O-acetyl-β-D-ribofuranoseThe desired product with a free 5'-hydroxyl group.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls or shows low conversion, consider adding a fresh portion of the enzyme. The activity of lipases can vary between batches.

  • Poor Substrate Solubility: If the substrate does not fully dissolve, a slight increase in the proportion of DMF may be necessary. However, excessive organic solvent can denature the enzyme.

  • Formation of Byproducts: The formation of di- and mono-acetylated products indicates over-reaction. It is crucial to monitor the reaction closely by TLC and stop it once the starting material is consumed and the desired triacetate is the major product.

  • Emulsion during Extraction: If an emulsion forms during the work-up, adding more brine and gentle swirling can help to break it.

  • Enzyme Immobilization: For large-scale synthesis and enzyme recycling, consider immobilizing the lipase on a solid support.[2][3] This simplifies the work-up procedure as the enzyme can be easily filtered off and potentially reused.

Conclusion

The enzymatic deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using Candida rugosa lipase offers a highly efficient and regioselective method for the production of 1,2,3-tri-O-acetyl-β-D-ribofuranose. This biocatalytic approach avoids the use of harsh chemical reagents and simplifies the purification process, making it an attractive strategy for the synthesis of key intermediates in drug discovery and development. The protocols and insights provided in this application note are designed to enable researchers to successfully implement this valuable synthetic transformation.

References

  • A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.
  • A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.
  • Regioselectivity of Lipase-Catalysed Deacetylation of Methyl 2,3,5-tri-OAcetyl-α, β-D-Furanosides in Ionic Liquid. Bentham Science.
  • Regioselective Enzymatic Hydrolysis of Acetylated Pyranoses and Pyranosides Using Immobilised Lipases. An Easy Chemoenzymatic Synthesis of Alpha- And beta-D-glucopyranose Acetates Bearing a Free Secondary C-4 Hydroxyl Group. PubMed.
  • Regio-selective deprotection of peracetylated sugars via lipase hydrolysis.

Sources

Troubleshooting & Optimization

troubleshooting low yields in tetraacetylribofuranose glycosylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Vorbrüggen Coupling & Related Glycosylations Status: Active Ticket Operator: Senior Application Scientist[1]

Introduction: The "Black Art" of Nucleoside Synthesis

Welcome to the technical support center for nucleoside chemistry. You are likely here because your reaction of 1,2,3,5-tetra-O-acetyl-


-D-ribofuranose (TAR)  with a nucleobase did not go as planned.

In the pharmaceutical industry, the Vorbrüggen coupling (silylated base + Lewis acid) is the gold standard. However, it is notoriously sensitive.[1] A yield drop from 85% to 15% is rarely random; it is a specific chemical failure in one of three phases: Activation , Silylation , or Rearrangement .

This guide abandons generic advice ("check purity") for mechanistic root-cause analysis. We will treat your reaction flask as a patient in triage.

Part 1: Emergency Triage (Visual Diagnostics)

Before analyzing spectra, look at your reaction mixture.[1] The physical appearance is your first data point.[1]

SymptomDiagnosisImmediate Action
Dark/Black Solution ("Black Soup") Uncontrolled Acidolysis. The Lewis acid (TMSOTf/SnCl₄) hydrolyzed to generate free triflic acid (TfOH) or HCl, charring the sugar.Check solvent water content (<50 ppm required).[1] Reduce Lewis Acid equivalents.[1]
Cloudy/Precipitate (Post-Silylation) Incomplete Silylation. The nucleobase is not fully silylated and is insoluble/inert.STOP. Do not add the sugar. Add more BSA/HMDS and heat until crystal clear.
No Reaction (TLC shows SM) Catalyst Poisoning. Basic impurities (amines, pyridine) in the drying process neutralized the Lewis Acid.Add 10-20% excess Lewis Acid.[1] Ensure base was not dried from pyridine.[1]
New Spot (Higher Rf than Product) N- to O-Glycosylation Failure. Kinetic O-glycoside formed but failed to rearrange to thermodynamically stable N-glycoside.[1]Increase temperature or reaction time.[1][2]
Part 2: The Mechanism & The "Why"

To fix the yield, you must respect the mechanism. The reaction relies on Neighboring Group Participation (NGP) .

  • Activation: The Lewis Acid (LA) removes the 1-O-acetyl group.[1]

  • Stabilization: The 2-O-acetyl group attacks the oxocarbenium ion from the top face, forming a 1,2-acyloxonium ion .

  • Attack: This blocks the

    
    -face, forcing the nucleobase to attack from the 
    
    
    
    -face (bottom), ensuring the natural biological configuration.
Diagram 1: The Vorbrüggen Mechanism & Failure Points

VorbruggenMechanism TAR Tetraacetylribose (TAR) (1-O-Ac leaving group) Oxo Oxocarbenium Ion TAR->Oxo Activation LA Lewis Acid (TMSOTf / SnCl4) LA->TAR Catalysis Acyloxonium 1,2-Acyloxonium Ion (Bridged Intermediate) Oxo->Acyloxonium 2-OAc Participation (Fast) Alpha Alpha-Anomer (Unwanted) Oxo->Alpha No 2-OAc participation (Rare in TAR) Decomp Decomposition (Furans) Oxo->Decomp Moisture/High Temp Beta Beta-Nucleoside (Thermodynamic Product) Acyloxonium->Beta Attack from Beta-face (Steric control) Base Silylated Nucleobase (TMS-Base)

Caption: The critical 1,2-acyloxonium intermediate (yellow) blocks the top face, ensuring


-selectivity. Moisture disrupts the oxocarbenium ion leading to decomposition.
Part 3: Troubleshooting Modules
Module A: The "Black Soup" (Decomposition)

Issue: The reaction turns black; yield is <10%; TLC shows a streak (decomposition). Root Cause: The Lewis Acid (TMSOTf) reacted with adventitious water to form Triflic Acid (TfOH).[1] TfOH is a Brønsted superacid that strips protecting groups and chars the sugar.

The Fix:

  • Solvent Protocol: Do not rely on "bottle dry" solvents.[1] Distill MeCN over CaH₂ or use a fresh molecular sieve column.[1] Water content must be <50 ppm .[1]

  • Lewis Acid Stoichiometry:

    • Standard: 1.1 - 1.2 eq. of TMSOTf per sugar.[1]

    • If decomposing: Reduce to 1.05 eq. or switch to SnCl₄ (milder, though harder to work up).

  • Temperature: Perform the addition at 0°C , then warm to RT. Never add TMSOTf to a refluxing mixture.[1]

Module B: The "Inert" Reaction (Low Conversion)

Issue: TLC shows unreacted sugar and base. Root Cause: Incomplete silylation of the nucleobase. A non-silylated base is not soluble in organic solvents (DCE/MeCN) and is not nucleophilic enough to attack the sugar.[1]

The Fix (The "Clear Solution" Rule):

  • Protocol: Suspend the base in solvent + BSA (N,O-Bis(trimethylsilyl)acetamide).[1][3] Heat to 60-80°C.[1]

  • Checkpoint: The solution must become completely clear . If it is cloudy, silylation is incomplete.[1] Add more BSA or switch to neat HMDS (hexamethyldisilazane) with catalytic ammonium sulfate, reflux until clear, then evaporate and redissolve.[1]

Module C: N- vs. O-Glycosylation (Regioselectivity)

Issue: You isolated a product, but UV/NMR suggests the sugar is attached to Oxygen (O-glycoside) instead of Nitrogen, or the wrong Nitrogen (N7 vs N9 in purines).

The Science:

  • Kinetic Control: The silylated oxygen (O-TMS) is often more nucleophilic kinetically.

  • Thermodynamic Control: The N-glycoside is thermodynamically more stable.[1] The reaction requires heat or time to rearrange from O- to N-.[1]

Optimization Table:

Nucleobase TypePreferred ConditionsLewis AcidSolventReason
Pyrimidines (Uracil/Cytosine) 0°C

RT
TMSOTfMeCNFast rearrangement from O-2 to N-1.[1]
Purines (Adenine/Guanine) 60°C - 80°CTMSOTfDCE/TolueneHigher temp required to favor N9 over N7.[1]
Weak Nucleophiles RefluxTMSOTfDCE MeCN can act as a nucleophile (Ritter reaction side-product) with weak bases.[1]
Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. If a step fails, do not proceed.

Reagents:

  • 1,2,3,5-Tetra-O-acetyl-

    
    -D-ribofuranose (1.0 eq)
    
  • Nucleobase (1.1 eq)[1]

  • BSA (2.5 - 3.0 eq)[1]

  • TMSOTf (1.1 eq)[1]

  • Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step:

  • Silylation (The Checkpoint):

    • Place Nucleobase in dry flask under Argon.[1]

    • Add MeCN and BSA.[1][3]

    • Heat to 60°C.

    • Validation: Stir until solution is crystal clear . If cloudy after 30 mins, add 0.5 eq BSA. If still cloudy, stop and check base purity.

  • Coupling:

    • Cool the silylated base solution to 0°C.

    • Add Tetraacetylribofuranose (dissolved in minimal MeCN).[1]

    • Add TMSOTf dropwise.[1] Do not shoot it in.

  • Reaction:

    • Stir at 0°C for 15 mins, then warm to RT.

    • Validation: TLC after 1 hour. If SM remains, heat to 50°C (for purines).

  • Work-up (The Emulsion Killer):

    • Pour mixture into ice-cold saturated NaHCO₃ .

    • Crucial: Stir vigorously for 20 mins. This hydrolyzes the excess silyl groups (TMS).[1] If you skip this, you will get impossible emulsions during extraction.[1]

    • Extract with DCM.[1]

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield CheckTLC Analyze TLC Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Decomp Baseline Streak / Black Color CheckTLC->Decomp WrongSpot Wrong Rf / Isomer CheckTLC->WrongSpot SilCheck Was Silylation Solution Clear? SM_Remains->SilCheck WaterCheck Check Solvent Water (<50ppm) Decomp->WaterCheck IsomerCheck N- vs O-Glycoside? WrongSpot->IsomerCheck RedoSilylation Fix: Increase BSA/Temp Ensure Clear Solution SilCheck->RedoSilylation No (Cloudy) Poison Fix: Check for Amines Increase TMSOTf to 1.5eq SilCheck->Poison Yes (Clear) DrySolvent Fix: Distill MeCN Use Mol Sieves WaterCheck->DrySolvent High Water ReduceLA Fix: Reduce TMSOTf to 1.05eq or use SnCl4 WaterCheck->ReduceLA Dry Solvent HeatMore Fix: Increase Temp/Time (Thermodynamic Control) IsomerCheck->HeatMore O-Glycoside SolventSwitch Fix: Switch MeCN to DCE (Avoid Solvent Adducts) IsomerCheck->SolventSwitch Side Product

Caption: Step-by-step logic flow for diagnosing the specific cause of yield loss based on TLC and visual evidence.

FAQ: Edge Cases

Q: Can I use the


-anomer of the tetraacetylribose? 
A:  Yes. The stereochemistry of the starting material at C1 is irrelevant because the reaction goes through the planar oxocarbenium ion. The C2-acetyl group determines the outcome (

-product). However, the crystalline

-anomer is usually purer and easier to handle [1].

Q: Why use SnCl₄ instead of TMSOTf? A: SnCl₄ is a bidentate Lewis acid.[1] It can coordinate to both the sugar and the base, sometimes offering different regioselectivity (N7 vs N9) for purines.[2] However, it forms difficult emulsions during work-up.[1] Use TMSOTf first; switch to SnCl₄ only if TMSOTf causes decomposition [2].[1]

Q: My product is an oil that won't crystallize. How do I purify? A: Acetylated nucleosides are often foams.

  • Perform a column (MeOH/DCM).[1]

  • Dissolve the foam in a minimum amount of DCM.[1]

  • Add excess Hexane/Ether dropwise with vigorous stirring to precipitate it as a white powder.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] [1]

  • Niedballa, U., & Vorbrüggen, H. (1974).[1][4] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[1] [Link]

  • H. Vorbrüggen. (2008). Adventures in Silicon-Organic Chemistry. Accounts of Chemical Research, 28(12), 509–520. [Link]

  • Li, Z., et al. (2019).[1] Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... Frontiers in Chemistry, 7, 763. (Discusses solvent side reactions). [Link][1]

Sources

improving beta-selectivity in Vorbrüggen coupling with tetraacetylribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of


-Selectivity with Tetraacetylribofuranose
Status:  Active
Operator:  Senior Application Scientist

Introduction: The Selectivity Mandate

Welcome to the technical support hub for nucleoside synthesis. You are likely here because your Vorbrüggen coupling—using 1,2,3,5-tetra-O-acetyl-


-D-ribofuranose —is yielding inconsistent results.

In this reaction,


-selectivity  is not random; it is a direct consequence of Neighboring Group Participation (NGP) .[1] If you are seeing 

-anomers, the mechanism of NGP is being disrupted by solvent effects, temperature, or steric interference.

This guide treats your reaction as a system. We will debug the inputs (solvents, Lewis acids) to guarantee the output (pure


-nucleoside).

Module 1: The Mechanistic Foundation

Why


-selectivity happens (and why it fails) 

To fix the reaction, you must visualize the intermediate. The 2'-O-acetyl group is not just a protecting group; it is the stereochemical director.

The Mechanism of Action[2][3][4]
  • Activation: The Lewis acid (TMSOTf) activates the 1-acetate, creating an oxocarbenium ion.

  • Anchimeric Assistance (NGP): The carbonyl oxygen of the 2-acetate attacks the anomeric carbon (C1) from the bottom (

    
    -face).
    
  • The Acyloxonium Ion: This forms a bridged, bicyclic cation. The

    
    -face is now physically blocked.
    
  • Nucleophilic Attack: The silylated base must attack from the top (

    
    -face), ensuring 1,2-trans stereochemistry.
    
Visualization: The NGP Pathway

VorbruggenMechanism cluster_0 Critical Control Point Start Tetraacetyl Ribose Oxo Oxocarbenium Ion Start->Oxo TMSOTf (-AcOH) AcIon Acyloxonium Ion (Bridged Intermediate) Oxo->AcIon 2-OAc Attack (NGP) Product Beta-Nucleoside (1,2-trans) AcIon->Product Base Attack (Top Face Only)

Figure 1: The Neighboring Group Participation (NGP) mechanism.[2] The formation of the Acyloxonium Ion is the prerequisite for


-selectivity.

Module 2: Troubleshooting Guide

Diagnose your specific failure mode.

Issue A: "I am seeing significant -anomer formation."

Root Cause 1: Solvent Polarity (The Nitrile Effect) If you are using Acetonitrile (MeCN) , this is likely your culprit.

  • The Physics: MeCN is polar. It can solvate the intermediate oxocarbenium ion, preventing the tight ion pairing required for the 2-acetate to bridge effectively. Furthermore, MeCN can form a

    
    -nitrilium intermediate that blocks the 
    
    
    
    -face, forcing the base to attack from the
    
    
    -side.
  • The Fix: Switch to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These non-polar solvents favor the "contact ion pair," stabilizing the acyloxonium intermediate and enforcing NGP.

Root Cause 2: Lewis Acid Stoichiometry

  • The Physics: Excess Lewis acid (TMSOTf) can degrade the product or catalyze anomerization (equilibration) of the formed nucleoside.

  • The Fix: Use strictly 1.1 to 1.2 equivalents of TMSOTf relative to the sugar. Do not use a large excess "just to be safe."

Issue B: "My yield is low / Reaction stalled."

Root Cause: Moisture (The Silyl Killer)

  • The Physics: TMSOTf hydrolyzes instantly in air to form triflic acid. Silylated bases (BSA-protected) revert to free bases in the presence of water. Free bases are not nucleophilic enough to attack the sugar.

  • The Fix:

    • Evaporate the sugar with dry toluene/pyridine 3x before use.

    • Use fresh TMSOTf (colorless). If it is brown/black, discard it.

Issue C: "I am getting N7-isomers instead of N9 (Purines)."

Root Cause: Kinetic vs. Thermodynamic Control

  • The Physics: Attack at N7 is often kinetically favored (more nucleophilic). Attack at N9 is thermodynamically favored.[3]

  • The Fix:

    • Heat it up: Run the reaction at reflux (

      
       in DCE) to allow the N7 product to rearrange to the stable N9 form.
      
    • Silylation: Ensure the base is fully silylated (bis-silylated). Mono-silylated purines often yield mixtures.

Module 3: Optimized Experimental Protocol

System: Tetraacetylribofuranose + Pyrimidine/Purine

This protocol uses DCE to maximize


-selectivity via the mechanism described in Module 1.
Reagents
  • Sugar: 1,2,3,5-Tetra-O-acetyl-

    
    -D-ribofuranose (1.0 equiv).
    
  • Base: Nucleobase (1.1 equiv).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 - 3.0 equiv).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv).[4]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • Silylation (In Situ):

    • Suspend the nucleobase in anhydrous DCE (5 mL per mmol) under Argon.

    • Add BSA.[5]

    • Observation Point: Stir at

      
       until the solution becomes clear. This indicates the base is fully silylated.
      
    • Critical: If it does not clear, add more BSA or switch to pure HMDS reflux for stubborn bases.

  • Coupling:

    • Cool the silylated base solution to

      
       .
      
    • Dissolve the tetraacetylribose in a minimal amount of DCE and add to the reaction.

    • Add TMSOTf dropwise.

    • Temperature Ramp: Allow to warm to Room Temperature (RT).

    • Time: Monitor by TLC (usually 1–3 hours).

    • Note: For Purines (A/G), if N7 isomer is present, heat to

      
       for 2–4 hours to drive to N9.
      
  • Workup (Quenching):

    • Pour the reaction mixture into ice-cold saturated

      
      .
      
    • Why? This neutralizes the triflic acid immediately, preventing anomerization during extraction.

    • Extract with DCM, wash with brine, dry over

      
      .
      
Data Table: Solvent Effects on Selectivity[8]
SolventPolarityMechanism DominanceExpected

Ratio
DCE / DCM LowTight Ion Pair (NGP)> 20:1 (Excellent)
Acetonitrile HighSolvent Separated Ion~ 5:1 to 1:1 (Poor)
Toluene Very LowTight Ion PairHigh (but solubility issues)

Module 4: Decision Logic (Graphviz)

Use this flowchart to make real-time decisions during your experiment.

TroubleshootingFlow Start Analyze Crude NMR CheckAlpha Is Alpha > 5%? Start->CheckAlpha CheckYield Is Yield < 50%? CheckAlpha->CheckYield No SolventAction Action: Switch Solvent MeCN -> DCE CheckAlpha->SolventAction Yes CheckRegio Is N7 Isomer Present? CheckYield->CheckRegio No MoistureAction Action: Dry Reagents Check TMSOTf Quality CheckYield->MoistureAction Yes HeatAction Action: Increase Temp Drive Thermo-Product CheckRegio->HeatAction Yes (Purines) Success Success: Pure Beta-N9 CheckRegio->Success No

Figure 2: Troubleshooting logic flow for Vorbrüggen coupling optimization.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of TMSOTf? 
A:  Yes, but proceed with caution. 

is a bidentate Lewis acid that can coordinate with the sugar and base differently. Historically, it was the standard, but it is difficult to remove (emulsions during workup) and often requires highly toxic solvents. TMSOTf is cleaner and generally provides higher yields for standard ribose couplings.

Q: Why do I see the "Bis-riboside" byproduct? A: This occurs if your nucleobase has two nucleophilic sites (e.g., an exocyclic amine that wasn't fully protected/silylated) or if you used a large excess of sugar. Ensure your silylation (Step 1 of Protocol) is complete.

Q: Does the 1-acetate configuration (


 vs 

) of the starting material matter?
A: Generally, no. The Lewis acid converts both anomers into the same oxocarbenium ion intermediate. However, using the crystalline

-anomer (tetraacetylribose) is common because it is stable and commercially available.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions. (The definitive guide on the mechanism and history).

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry. (Original description of the silylation method).

  • H. Vorbrüggen, K. Krolikiewicz, B. Bennua. (1981). Nucleoside Synthesis, XXII. Nucleoside Synthesis with Trimethylsilyl Triflate and Perchlorate as Catalysts. Chemische Berichte. (Introduction of TMSOTf as the superior catalyst).

  • Framski, G., et al. (2006).[6] A Reinvestigated Mechanism of Ribosylation of Adenine under Silylating Conditions. Tetrahedron. (Detailed discussion on N7 vs N9 regioselectivity).

Sources

minimizing anomerization during tetraacetylribofuranose coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Anomerization in Tetraacetylribofuranose Coupling

Introduction: The Vorbrüggen Support Interface

Welcome to the technical support hub for nucleoside synthesis. This guide addresses the critical challenge of anomerization during the coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (and its derivatives) with nucleobases.

In the synthesis of nucleoside analogs (e.g., Remdesivir intermediates, Ribavirin, Capecitabine), the target is almost exclusively the


-anomer  (1,2-trans). However, the thermodynamic stability of the 

-anomer, combined with aggressive Lewis acid catalysis, often leads to

-contamination. This guide treats the reaction not just as a recipe, but as a competition between Kinetic Control (Neighboring Group Participation) and Thermodynamic Equilibration .
Module 1: The Mechanistic Core (The "Why")

To troubleshoot anomerization, you must visualize the intermediate that guarantees stereoselectivity: the 1,2-Acyloxonium Ion .

The "Rule of Trans": In ribofuranose, the 2-O-acetyl group is "down" (trans to the desired base). Upon activation by a Lewis Acid (LA), this group attacks the anomeric center from the bottom, forming a bridged cation. This physically blocks the


-face, forcing the silylated nucleobase to attack from the top (

-face).

The Failure Mode (Anomerization): If the product is exposed to excess Lewis Acid or heat for too long, the glycosidic bond can break and reform (reversible anomerization). The system seeks the thermodynamic minimum, which—driven by the Anomeric Effect —is often the unwanted


-anomer.
Visualizing the Pathway

VorbruggenMechanism Start Tetraacetylribose (Donor) Inter Oxocarbenium Ion Start->Inter Activation LA Lewis Acid (TMSOTf/SnCl4) LA->Start Catalyst Bridge 1,2-Acyloxonium Ion (Bridged Intermediate) Inter->Bridge NGP (Fast) Attack Nucleophilic Attack (Top Face Only) Bridge->Attack Blocks α-face Beta β-Nucleoside (Kinetic Product) Attack->Beta 1,2-trans formation Alpha α-Nucleoside (Thermodynamic Product) Beta->Alpha Equilibration (Excess Time/LA) Alpha->Beta Slow

Figure 1: The mechanistic pathway distinguishing Kinetic Control (


-selective via NGP) from Thermodynamic Equilibration (Anomerization to 

).
Module 2: Critical Parameters & Decision Matrix

Controlling anomerization requires manipulating three variables: Lewis Acid Strength , Solvent Polarity , and Reaction Time .

Parameter Reference Table
ParameterRecommendationScientific Rationale
Lewis Acid (LA) TMSOTf (Trimethylsilyl triflate)Strong enough to activate the acetate but allows for lower equivalents (1.0–1.2 eq) than

. Excess LA promotes product re-ionization and anomerization.
Solvent Acetonitrile (MeCN) High dielectric constant stabilizes the charged acyloxonium intermediate. Non-polar solvents (Toluene/DCM) favor tight ion pairs which can lead to

-anomerization via

-like mechanisms or slower equilibration.
Temperature 0°C

RT
Heat provides the activation energy for the thermodynamic equilibration to the

-anomer. Never reflux unless necessary for sterically hindered bases.
Silylation BSA (N,O-Bis(trimethylsilyl)acetamide)In situ silylation ensures the base is soluble and nucleophilic. Incomplete silylation leads to sluggish reactions, requiring longer times (risk of anomerization).
Module 3: Troubleshooting Guides (FAQ)
Scenario A: "I am seeing >10%

-anomer in my crude LCMS."

Diagnosis: You have likely crossed the threshold from Kinetic to Thermodynamic control.

  • Root Cause 1: Reaction Time. You let it stir overnight.

    • Fix: The Vorbrüggen reaction is often fast (1–4 hours). Quench the reaction immediately upon consumption of the sugar donor.

  • Root Cause 2: Lewis Acid Overload. You used >1.5 eq of TMSOTf or

    
    .
    
    • Fix: Reduce TMSOTf to 1.05–1.1 eq relative to the sugar. The Lewis Acid can re-activate the product, opening the ring and allowing it to close in the

      
      -form.
      
  • Root Cause 3: Solvent Effect. You used DCM or Toluene.

    • Fix: Switch to Acetonitrile. MeCN participates in the mechanism (forming a transient nitrilium species) which stabilizes the

      
      -face attack.
      
Scenario B: "My yield is low, and I see unreacted sugar."

Diagnosis: Deactivation of the Silylated Base.

  • Root Cause: Moisture. TMSOTf and Silylated bases (BSA-base) hydrolyze instantly in moist air.

    • Fix: Ensure the system is strictly anhydrous. Use a "One-Pot" procedure where BSA is added to the base before the sugar/Lewis Acid to scavenge residual water.

  • Root Cause: "N-Silyl" Instability.

    • Fix: Some bases (e.g., Cytosine) require higher temperatures to silylate fully. Ensure the solution is clear (homogeneous) before adding the sugar.

Scenario C: "I have N-7 / N-9 Regioisomer issues (Purines)."

Diagnosis: Kinetic vs. Thermodynamic control of the Base attachment.

  • Insight: N-9 is usually the thermodynamic product; N-7 is kinetic.

  • Fix: Higher temperatures (warm to 50°C-80°C) favor the thermodynamic N-9 product, but this increases the risk of sugar anomerization (

    
    -formation).
    
  • Strategy: Use a bulky silylating agent or specific Lewis Acids (

    
    ) to direct regioselectivity, but prioritize optimizing for the sugar anomer first.
    
Module 4: Standard Operating Procedure (SOP)

Protocol: High-Fidelity Vorbrüggen Coupling Target: Minimizing


-anomer formation via Kinetic Control.
  • Silylation (The Foundation):

    • Suspend Nucleobase (1.1 eq) in anhydrous Acetonitrile (MeCN) (5–10 mL/g).

    • Add BSA (2.5–3.0 eq).

    • Step: Heat to 50–80°C until the solution becomes clear (indicates full silylation).

    • Critical: Cool the mixture to 0°C or Room Temperature (RT) before proceeding. Do not add sugar to a hot silylation mixture.

  • Coupling (The Critical Step):

    • Add 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.0 eq) dissolved in minimal anhydrous MeCN.

    • Add TMSOTf (1.1 eq) dropwise at 0°C.

    • Observation: The solution may darken slightly.

  • Monitoring (The Decision Point):

    • Monitor via TLC or LCMS every 30 minutes.

    • STOP the reaction immediately when the sugar is consumed.

    • Warning: Do not wait for "trace" impurities to disappear. Extended stirring equilibrates the product to the

      
      -anomer.
      
  • Workup (Quenching):

    • Pour the reaction mixture into ice-cold saturated NaHCO₃ (aq).

    • Reason: Rapid neutralization prevents acid-catalyzed anomerization during extraction.

    • Extract with DCM or EtOAc.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type AlphaHigh High α-Anomer Ratio Type->AlphaHigh Stereochem LowYield Low Yield / No Reaction Type->LowYield Conversion Sol1 Reduce Rxn Time (Stop at <2h) AlphaHigh->Sol1 Sol2 Reduce TMSOTf (Max 1.1 eq) AlphaHigh->Sol2 Sol3 Check Moisture (Hydrolysis) LowYield->Sol3 Sol4 Increase Silylation Temp (Ensure Solubility) LowYield->Sol4

Figure 2: Rapid decision tree for common coupling failures.

References
  • Vorbrüggen, H., & Höfle, G. (1981).[1] On the Mechanism of Nucleoside Synthesis. Chemische Berichte.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. Journal of Organic Chemistry.

  • Liang, C., et al. (2020).[2] Practical Synthesis of Remdesivir. Organic Process Research & Development. (Demonstrates modern application of Vorbrüggen conditions).

  • Bookser, B. C., et al. (2008). High-Throughput Nucleoside Synthesis. Chemical Reviews. (Discusses solvent/Lewis acid effects on anomerization).

Sources

Technical Support Center: Lewis Acid Stoichiometry for Ribose Tetraacetate Donors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing glycosylation reactions using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose .

Current Status: Operational Topic: Vorbrüggen Glycosylation Optimization User Role: Senior Application Scientist

Core Technical Overview

The coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (ribose tetraacetate) with silylated nucleobases is the industry standard for synthesizing ribonucleosides. This reaction, typically catalyzed by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4) , relies on the formation of an electrophilic oxocarbenium species.

While the theoretical stoichiometry is catalytic, practical applications often require stoichiometric or super-stoichiometric amounts of Lewis acid (LA) to drive the reaction to completion, particularly when the silylated base acts as a proton scavenger or when "in situ" silylation protocols are used.

The Critical Balance
  • Too Low (< 1.0 eq): Incomplete activation of the donor; stalled reaction; hydrolysis of the silylated base by trace moisture.

  • Too High (> 1.5 eq): Anomerization (loss of

    
    -selectivity); formation of 
    
    
    
    -glycosides; solvent adducts (e.g., acetonitrile incorporation); degradation of acid-sensitive protecting groups.

Reaction Mechanism & Stoichiometry Logic

Understanding the mechanism is the first step in troubleshooting. The stoichiometry is dictated by the need to generate the acyloxonium ion (dioxolenium) intermediate, which ensures


-selectivity via Neighboring Group Participation (NGP).
Mechanism Diagram

The following diagram illustrates the activation pathway and the critical role of the C2-acetyl group.

VorbruggenMechanism Donor Ribose Tetraacetate (Donor) Oxo Oxocarbenium Ion Donor->Oxo Activation (-OAc) LA Lewis Acid (TMSOTf / SnCl4) LA->Donor Coordination Acylox Acyloxonium Ion (C2-NGP Intermediate) Oxo->Acylox C2-OAc Attack (Fast) AlphaProd α-Nucleoside (Kinetic/Anomerized) Oxo->AlphaProd Direct Attack (Minor Path) SideProd Decomposition / Solvent Adducts Oxo->SideProd Excess LA / High Temp BetaProd β-Nucleoside (Thermodynamic) Acylox->BetaProd Nucleobase Attack (Top Face Blocked) BetaProd->AlphaProd Excess LA (Anomerization)

Caption: Mechanistic pathway showing the critical Acyloxonium intermediate (green) that enforces beta-selectivity. Excess Lewis acid promotes anomerization and side reactions (red paths).

Optimization Protocol: Step-by-Step

Do not rely on a single "standard" condition. Use this protocol to determine the optimal stoichiometry for your specific nucleobase/donor pair.

Phase 1: Baseline Screening

Objective: Determine the minimum effective concentration (MEC) of Lewis Acid. Reagents: Ribose tetraacetate (1.0 eq), Silylated Nucleobase (1.1 eq). Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

  • Prepare 3 parallel reactions in oven-dried vials under Argon.

  • Add Lewis Acid (TMSOTf) at three stoichiometric levels:

    • Condition A: 0.8 eq (Catalytic/Sub-stoichiometric)

    • Condition B: 1.1 eq (Standard Stoichiometric)

    • Condition C: 1.5 eq (Excess)

  • Monitor: TLC or LCMS at 1 hour, 4 hours, and overnight.

    • Success Metric: Full consumption of donor with >90%

      
      -anomer.
      
Phase 2: Refinement
  • If Condition A works: Repeat with 0.5 eq to test catalytic efficiency (reduces cost and workup difficulty).

  • If Condition B is incomplete: Check moisture content first. If dry, increase to 1.3 eq.

  • If Condition C shows impurities: Reduce temperature (

    
     to 
    
    
    
    ) before reducing equivalents.

Troubleshooting Guide (Q&A)

Issue: Low Yield / Incomplete Conversion

Q: I am using 1.1 eq of TMSOTf, but substantial starting material remains. Should I add more? A: Before adding more Lewis acid, check your silylation quality .

  • Cause: If the nucleobase is not fully silylated (BSA/HMDS), the free protons will quench the TMSOTf, generating Triflic acid (TfOH). While TfOH is a catalyst, the silylation by-products can buffer the system.

  • Solution: Ensure the nucleobase is clear and homogeneous before adding the sugar. If using "in situ" silylation (BSA + TMSOTf), you typically need 2.0–2.5 eq of TMSOTf: 1 eq to generate the active silylated base and 1+ eq to activate the sugar [2].

Issue: Poor Stereoselectivity ( -anomer contamination)

Q: I am getting an


 mixture (e.g., 30:70). Ribose tetraacetate should be 

-selective. Why?
A: This is often a sign of anomerization caused by thermodynamic equilibration.
  • Mechanism: The

    
    -product is kinetically favored via NGP. However, excess Lewis acid or prolonged reaction times can re-open the glycosidic bond, allowing it to equilibrate to the thermodynamically stable mixture (often containing significant 
    
    
    
    ).
  • Fix:

    • Quench earlier: Monitor closely and quench immediately upon donor consumption.

    • Reduce LA: Drop from 1.2 eq to 0.8–1.0 eq.

    • Lower Temperature: Run the glycosylation at

      
       instead of room temperature or reflux.
      
Issue: Emulsions during Workup (SnCl4)

Q: I switched to SnCl4 and now I have a terrible emulsion that won't separate. A: Tin salts form gelatinous hydroxides upon water addition.

  • Protocol: Do not use simple water/bicarb washes.

  • Fix: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) or solid NaHCO3 followed by minimal water. Stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the tin, moving it into the aqueous layer [3].

Issue: Unknown Impurities (Solvent Adducts)

Q: I see a major side product with M+41 mass in LCMS. What is it? A: This is likely an Acetonitrile Adduct (Ritter-type reaction).

  • Cause: In unreactive nucleobase systems, TMSOTf can activate the acetonitrile solvent, which then attacks the oxocarbenium ion.

  • Fix: Switch solvent to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These non-nucleophilic solvents prevent this side pathway [1].

Comparative Data: Lewis Acid Selection

FeatureTMSOTf (Trimethylsilyl triflate)SnCl4 (Tin(IV) Chloride)BF3·OEt2 (Boron Trifluoride)
Standard Eq. 1.0 – 1.2 eq1.0 – 1.5 eq1.5 – 3.0 eq
Reactivity Very High (Homogeneous)High (Often Heterogeneous)Moderate
Selectivity Excellent (Kinetic control)Good (Chelation control possible)Variable
Workup Easy (Aqueous wash)Difficult (Emulsions/Toxic waste)Easy
Moisture Sensitivity Extreme (Hydrolyzes instantly)High (Fumes in air)Moderate
Best For Silylated bases, difficult couplingsPurines, sterically hindered basesSimple alcohols, robust substrates

Troubleshooting Logic Flowchart

TroubleshootingFlow Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / SM Remains IssueType->LowYield AlphaBeta Poor β-Selectivity IssueType->AlphaBeta SideProd Side Products / Decomp IssueType->SideProd CheckSilyl Check Silylation: Is base fully dissolved? LowYield->CheckSilyl CheckTime Check Reaction Time: Is it running too long? AlphaBeta->CheckTime CheckSolvent Solvent Check: Using MeCN? SideProd->CheckSolvent IncreaseLA Increase LA to 1.5 eq or Check Moisture CheckSilyl->IncreaseLA Yes Re-Silylate (BSA/HMDS) Re-Silylate (BSA/HMDS) CheckSilyl->Re-Silylate (BSA/HMDS) No ReduceLA Reduce LA to 0.8-1.0 eq Quench Earlier CheckTime->ReduceLA Yes (Anomerization) SwitchDCE Switch to DCE/DCM (Avoid Solvent Adducts) CheckSolvent->SwitchDCE Yes

Caption: Decision tree for diagnosing common Vorbrüggen glycosylation failures.

References

  • Frontiers in Chemistry. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine. Retrieved from [Link]

  • RSC Advances. (2014). Solvent free synthesis of nucleosides using ball milling conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Approaches to stereoselective 1,1'-glycosylation. Retrieved from [Link]

Technical Support Center: Optimizing Nucleosidation with Tetraacetylribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Nucleoside Chemistry Division Ticket ID: TAR-MOISTURE-001[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your Vorbrüggen glycosylation yields are inconsistent, or you are observing significant hydrolysis byproducts.

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-TAR ) is a robust reagent in storage but becomes highly labile during the glycosylation event. The "moisture sensitivity" often attributed to TAR is actually a systemic failure in the Lewis Acid-Silylated Base-Sugar  triangle.[1]

This guide moves beyond basic "dry your solvents" advice. It deconstructs the kinetic competition between your nucleobase and adventitious water, providing a self-validating protocol to ensure the thermodynamic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-product is formed efficiently.
Module 1: Critical Material Attributes (CMA)

Before starting, validate your reagents. Moisture damage is often invisible until the workup.

Q: My

-TAR is slightly clumpy. Is it compromised?

A: Not necessarily.

  • Observation: Pure ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -TAR is a white to off-white crystalline solid. Clumping often indicates surface moisture absorption, but the acetyl groups protect the core stability at neutral pH.
    
  • Test: Run a proton NMR in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Look for the anomeric proton (
    
    
    
    ~6.1-6.4 ppm). If you see a significant downfield shift or signals corresponding to acetic acid/ribose (hemiacetal), hydrolysis has occurred.[1]
  • Fix: If the purity is >95% but wet, dry it via azeotropic distillation (see Module 2).[1] Do not use vacuum drying alone; it is insufficient for deep moisture removal in sugars.

Q: How do I know if my Lewis Acid (TMSOTf or

) is "wet"?

A: These catalysts are the primary entry point for failure.

  • TMSOTf: Must be a clear, colorless liquid.[1] If it is cloudy or fuming excessively even before opening, it has hydrolyzed to form TfOH (triflic acid) and hexamethyldisiloxane.[1] Discard it. Hydrolyzed TMSOTf is uncontrolled; it deprotects your sugar without promoting coupling.[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Yellowing or precipitate formation indicates hydration.
    
Module 2: The "Dry" Standard (Pre-Reaction)

In nucleoside synthesis, "anhydrous solvent" from a bottle is rarely dry enough.[1] You need <50 ppm water content.[1]

Protocol: Azeotropic Drying of TAR

Do not skip this step. It removes water bound to the sugar lattice that molecular sieves cannot reach in static storage.

  • Dissolve your ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -TAR in Pyridine  or Toluene  (10 mL per gram of sugar).
    
  • Evaporate to dryness under reduced pressure (Rotavap).

  • Repeat 3 times.

  • Why this works: This forms a binary azeotrope with water, physically carrying it out of the system. Pyridine also neutralizes trace acidity.

  • Final Step: Keep the resulting foam/syrup under high vacuum for 4 hours before use.

Solvent Water Limits
SolventMax Water (ppm)Method of Drying
Acetonitrile (MeCN) < 30 ppmDistillation over

or activated 3Å Sieves
Dichloromethane (DCM) < 50 ppmDistillation over

1,2-Dichloroethane < 50 ppmDistillation over

(Caution)
Module 3: The Vorbrüggen Mechanism & Troubleshooting

Understanding why moisture kills the reaction is key to fixing it.

The Kinetic Competition

Once the Lewis Acid (LA) activates the 1-O-acetyl group, an electrophilic 1,2-Acoxonium Ion is formed.[1] This is the "Point of No Return."

  • Scenario A (Dry): The silylated base attacks the top face (trans to the C2-acetyl), forming the desired ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -nucleoside.
    
  • Scenario B (Wet): Water is a smaller, harder nucleophile than your silylated base.[1] It attacks the acoxonium ion 1000x faster, reverting the intermediate to a hemiacetal or hydrolyzing the acetyl groups.

Vorbruggen_Competition TAR β-TAR (Precursor) Acoxonium 1,2-Acoxonium Ion (Reactive Intermediate) TAR->Acoxonium Activation LA Lewis Acid (TMSOTf) LA->Acoxonium Product β-Nucleoside (Target) Acoxonium->Product Slow Attack (Kinetic Control) Byproduct Hydrolyzed Sugar (Reducing Sugar) Acoxonium->Byproduct Fast Attack (Moisture) Water H2O (Contaminant) Water->Byproduct + H2O Base Silylated Base (Nucleophile) Base->Product + Base-TMS

Caption: Kinetic competition between the silylated nucleobase and water for the reactive acoxonium intermediate.[1]

Troubleshooting Decision Tree

Issue: Low Yield / Sticky Solids

  • Check TLC: Is the starting material (TAR) consumed?

    • NO: Your Lewis Acid is dead (hydrolyzed).[1] Action: Add fresh TMSOTf (0.5 eq) and check again.[1]

    • YES: Proceed to step 2.

  • Check Byproducts: Do you see a baseline spot (polar) or a spot just below the product?

    • Baseline: Likely free sugar (hydrolysis).[1] Cause: Wet solvent or wet base.[1]

    • Below Product: Likely the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -anomer. Cause: Reaction temperature too high or C2-participation failure.
      
  • Check Base Solubility: Did the reaction turn into a suspension?

    • YES: The silylated base hydrolyzed and precipitated. Action: Resilylate the base with BSA (N,O-Bis(trimethylsilyl)acetamide) directly in the pot.[1]

Module 4: Validated Protocol (Self-Validating System)

This protocol includes "Checkpoint" steps to ensure system integrity before committing valuable material.

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -TAR (Dried azeotropically)
    
  • Nucleobase (Silylated via HMDS or BSA)[1]

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1][2]

  • Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Silylation (The Foundation):

    • Suspend nucleobase in HMDS + cat. Ammonium Sulfate. Reflux until clear solution is obtained.

    • Checkpoint 1: If it's not clear, it's not silylated.[1] Do not proceed.

    • Evaporate HMDS completely (high vac) to remove ammonia (which kills Lewis Acids).

  • Coupling (The Reaction):

    • Dissolve silylated base and dried TAR in MeCN under Argon.

    • Add activated 4Å Molecular Sieves (powdered).[1] Stir 30 mins.

    • Cool to 0°C.

    • Add TMSOTf (1.1 - 1.5 eq) dropwise.[1]

    • Checkpoint 2: The solution should remain clear or turn slightly yellow. If it turns cloudy immediately, moisture has entered.[1] Add 0.5 eq BSA to scavenge water.

  • Quenching (The Safety Net):

    • Pour into cold, saturated

      
      .
      
    • Note: Vigorous stirring is required to break down the silyl emulsions.

FAQs: Rapid Fire

Q: Can I use BSA (Bis-trimethylsilyl acetamide) instead of HMDS? A: Yes, and it is often preferred for "one-pot" procedures.[1] BSA acts as a water scavenger. If you suspect your system is slightly wet, adding excess BSA (2-3 eq) before adding TMSOTf can save the reaction by silylating the water before it attacks the sugar.

Q: Why do I get the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-anomer? I thought the acetyl group prevented this? 
A:  The C2-acetyl group ensures 

-selectivity via the acoxonium ion. However, if you use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and heat the reaction too long, the product can thermodynamicize (anomerize) to the

-form. Stick to TMSOTf at lower temperatures (0°C to RT) for strict kinetic control.

Q: My product is an oil that won't crystallize. A: This is common with acetylated nucleosides. Perform a "foam drying" cycle: Dissolve in minimal DCM, add excess hexanes/ether until cloudy, and rotavap.[1] Repeat until a solid foam forms.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive text on the mechanism and silylation protocols). [1]

  • Vorbrüggen, H., & Krolikiewicz, K. (1975).[1] Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts. Angewandte Chemie International Edition, 14(6), 421-422.[1] (Original description of the TMSOTf method). [1]

  • Niedballa, U., & Vorbrüggen, H. (1974).[1] A general synthesis of N-glycosides.[1] I. Synthesis of pyrimidine nucleosides. The Journal of Organic Chemistry, 39(25), 3654-3660.[1]

  • Li, Z., et al. (2014).[1] Recent advances in the synthesis of 2'-deoxy-nucleosides. Beilstein Journal of Organic Chemistry, 10, 229-272.[1] (Modern review covering moisture sensitivity and Lewis Acid choices). [1]

Sources

Validation & Comparative

reference optical rotation values for pure beta-D-ribofuranose tetraacetate

Definitive Reference Guide: Optical Rotation & Purity of -D-Ribofuranose Tetraacetate

Executive Summary: The Anomeric Imperative

In the high-stakes synthesis of nucleoside antivirals (e.g., Ribavirin, Cladribine), the starting material—1,2,3,5-Tetra-O-acetyl-


-D-ribofuranose

For the application scientist, the challenge is not just "purity" (chemical assay) but anomeric purity . Commercial supplies often degrade into anomeric mixtures (

1


Reference Data: The -Anomer vs. Alternatives

The following table synthesizes field-validated physical constants. Use these values to benchmark incoming raw materials.

Table 1: Comparative Physical Standards
ParameterTarget: Pure

-Anomer
Alternative:

-Anomer / Mixture
Implication
CAS Number 13035-61-513035-61-5 (Generic)Verify specific stereochemistry on CoA.
Appearance White Crystalline Solid Colorless/Yellowish Syrup or OilSyrups indicate high

content or hydrolysis.[1]
Melting Point 80 – 83 °C < 70 °C or Liquid at RTSharp MP is the quickest purity indicator.[1]
Optical Rotation

-13.0° ± 1.0° (c=2.4, CHCl

)
Variable / Positive ShiftDeviations > 2° suggest significant

-contamination.

H NMR (Anomeric H1)
Singlet (or narrowly split,

Hz)
Doublet (

Hz)
The Gold Standard validation method.
Solubility Soluble in CHCl

, EtOAc
Soluble in CHCl

, EtOAc
Indistinguishable by solubility alone.[1][2]

Critical Insight: The


-anomer is the thermodynamically preferred form for crystallization, but in solution, it can equilibrate. The negative rotation (

) is specific to the pure crystalline material dissolved immediately prior to measurement.[1]

Technical Deep Dive: Mechanism of Distinction

Why the Rotation Matters

The optical rotation value is a summation of the chiral contributions of the ribose backbone.[1] The


  • 
    -D-Ribofuranose Tetraacetate:  The C1-acetate is trans to the C2-acetate.[1]
    
  • 
    -D-Ribofuranose Tetraacetate:  The C1-acetate is cis to the C2-acetate.[1]
    
The NMR Validation ( Coupling)

While polarimetry is fast, NMR is absolute.[1]

  • 
    -Anomer (Target):  The dihedral angle between H1 and H2 is approximately 90° in the standard envelope conformation. According to the Karplus equation, a 90° angle results in a coupling constant (
    
    
    ) of nearly 0 Hz .[1] Thus, the H1 signal appears as a singlet .[1]
  • 
    -Anomer (Impurity):  The dihedral angle is significantly different (typically 0-60° range), resulting in a measurable coupling (
    
    
    Hz), appearing as a doublet .[1]

Experimental Protocols

Protocol A: Self-Validating Polarimetry

Objective: Obtain reproducible

  • Preparation: Dry the glassware (volumetric flask, polarimeter tube) to remove trace water, which accelerates anomerization.[1]

  • Solvent: Use HPLC-grade Chloroform (CHCl

    
    ) stabilized with amylene (avoid ethanol-stabilized if possible to prevent transesterification, though rare at RT).
    
  • Dissolution: Weigh exactly 240 mg of sample. Dissolve in a 10 mL volumetric flask (Concentration

    
     g/100mL).
    
    • Note: Do not heat to dissolve.[1] If the sample requires heat, it may be hydrolyzed or impure.[1]

  • Measurement:

    • Zero the polarimeter with pure solvent.[1]

    • Fill the 1 dm (100 mm) cell. Ensure no bubbles are in the light path.[1]

    • Measure at 20°C (sodium D line, 589 nm).[1]

  • Calculation:

    
    [1]
    
    • Where

      
       is the observed rotation, 
      
      
      is path length in dm (usually 1), and
      
      
      is concentration in g/100mL.[1]
  • Acceptance Criteria: Value must fall between -12.0° and -14.0° .

Protocol B: Purification via Recrystallization

If your batch is a syrup or has low rotation, attempt this recovery.

  • Dissolve the crude syrup in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Seed with a pure

    
    -crystal if available.[1]
    
  • Filter the white crystals and wash with cold hexanes.[1]

  • Dry under vacuum (< 40°C) to remove solvent.[1]

  • Result: The

    
    -anomer preferentially crystallizes, leaving the 
    
    
    -anomer and impurities in the mother liquor.[1]

Decision Tree for Material Qualification

The following diagram outlines the logical flow for accepting or rejecting a batch of Ribose Tetraacetate based on the data above.

PurityCheckcluster_legendLegendStartIncoming Material(Ribose Tetraacetate)VisualCheckVisual Inspection:Is it Crystalline?Start->VisualCheckMeltingPointMeasure Melting PointVisualCheck->MeltingPointYes (Solid)RejectSyrupREJECT / RECRYSTALLIZE(Likely High u03b1-Content)VisualCheck->RejectSyrupNo (Syrup/Oil)RotationMeasure Optical Rotation(c=2.4, CHCl3)MeltingPoint->RotationRange 80-83°CRejectMPREJECT(Impure/Hydrolyzed)MeltingPoint->RejectMP< 78°CNMR1H NMR Validation(H1 Coupling)Rotation->NMRBorderline (-10° to -12°)Rotation->RejectMPPositive or < -10°PassBetaACCEPT(Pure u03b2-Anomer)Rotation->PassBeta-12° to -14°NMR->RejectSyrupDoublet (J ~ 4-5 Hz)NMR->PassBetaSinglet (J ~ 0 Hz)keyPathways prioritizefastest failure detection.

Figure 1: QC Decision Matrix for

References

  • Thermo Scientific Chemicals. beta-D-Ribofuranose 1,2,3,5-tetraacetate, 98% Product Specification. Fisher Scientific.[1] Link[1]

  • Sigma-Aldrich. β-D-Ribofuranose 1,2,3,5-tetraacetate Product Data. Merck KGaA.[1] Link[1]

  • Walczak, D. et al. (2014).[1] Characteristic 1H NMR spectra of β-D-ribofuranosides: factors driving furanose ring conformations. RSC Advances.[1] Link

  • PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose Compound Summary. National Library of Medicine.[1] Link[1]

  • Cayman Chemical. β-D-Ribofuranose 1,2,3,5-tetraacetate Product Insert. Cayman Chemical.[1] Link

HPLC Analytical Methods for Detecting Tetraacetylribofuranose Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Intermediate Challenge

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (TAR) is the linchpin intermediate in the synthesis of nucleoside analogs (e.g., Ribavirin, Remdesivir precursors). However, its analysis presents a notorious "blind spot" in pharmaceutical QC: it lacks a strong chromophore.

Unlike aromatic APIs, TAR is spectrally silent above 220 nm. Traditional UV detection fails to distinguish trace impurities—specifically the


-anomer  and hydrolyzed triacetyl byproducts —from baseline noise. This guide objectively compares the three dominant analytical strategies: Low-Wavelength UV , Refractive Index (RID) , and Evaporative Light Scattering (ELSD) , providing a definitive protocol for high-fidelity quantitation.

Part 1: The Analytical Landscape

The Chemistry of Impurities

To select the right method, we must understand what we are separating. The synthesis of TAR from D-ribose involves acetylation and thermodynamic equilibration.

Key Impurities:

  • 
    -Anomer (1,2,3,5-Tetra-O-acetyl-
    
    
    
    -D-ribofuranose):
    The principal thermodynamic impurity. Must be controlled (<0.5%) to ensure stereochemical purity in downstream nucleoside coupling.
  • Triacetyl Ribose (Hydrolysis Product): Results from moisture ingress; increases polarity.

  • Pyridine/Acetic Acid: Residual reagents from acetylation.

Comparison of Detection Modalities
FeatureMethod A: Normal Phase UV (205-210 nm)Method B: Isocratic RIDMethod C: RP-HPLC with ELSD/CAD
Principle Absorption of carbonyl groupsBulk refractive index changeLight scattering of non-volatile particles
Sensitivity (LOD) Moderate (High noise)Low (10–50 µg on column)High (10–50 ng on column)
Gradient Compatibility No (Baseline shifts)No (Strictly Isocratic) Yes (Full Gradient)
Anomer Selectivity High (Silica surface)HighModerate (Requires specific C18 bonding)
Robustness Low (Solvent cut-off interference)Low (Temperature sensitive)High
Best Use Case Quick purity checksBulk assay (>98% purity)Trace Impurity Profiling (<0.1%)

Part 2: Detailed Methodologies

Method A: The "Classic" Normal Phase (Silica + RID)

For decades, this was the gold standard due to the excellent separation of anomers on bare silica.

Protocol:

  • Column: High-purity Silica (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Iso-octane / Ethyl Acetate (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Critical control required for RID).

  • Detection: Refractive Index (35°C cell temp).

Critique: While the


 resolution is often >3.0, RID is non-specific. It cannot detect trace hydrolysis products effectively due to poor sensitivity. Furthermore, the isocratic run time often exceeds 30 minutes to elute polar tri-acetyl impurities.
Method B: The Modern Standard – RP-HPLC with ELSD

Recommended for R&D and high-sensitivity QC. This method solves the "invisible" problem by removing the solvent background.

Mechanism: The mobile phase is nebulized and evaporated.[1] Only the non-volatile sugar acetates remain, scattering light. This allows for gradient elution, sharpening peaks and eluting polar hydrolysis products quickly.

Step-by-Step Protocol:

  • System Preparation:

    • Flush ELSD nebulizer with water to remove salt deposits.

    • Set ELSD Drift Tube Temperature: 50°C (Optimized for acetates to prevent sublimation loss).

    • Gain: 4 (or optimized for specific detector).

  • Chromatographic Conditions:

    • Column: C18 with polar-endcapping (e.g., Agilent Zorbax SB-Aq or Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water (LC-MS Grade).

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient:

      • 0-2 min: 20% B (Hold)

      • 2-15 min: 20%

        
         80% B (Linear)
        
      • 15-20 min: 80% B (Wash)

    • Flow Rate: 1.0 mL/min.[1][2]

  • Self-Validating System Suitability:

    • Resolution Check: The

      
      -anomer typically elutes before the 
      
      
      
      -anomer on C18 (polarity difference).
      
      
      must be > 1.5.[2]
    • Sensitivity Check: Inject a 0.05% standard. S/N ratio must be > 10.

Part 3: Visualization of Analytical Logic

Diagram 1: Impurity Formation & Detection Strategy

This pathway illustrates where impurities originate and which method captures them.

ImpurityPathway Ribose D-Ribose Acetylation Acetylation (Ac2O/Pyridine) Ribose->Acetylation Crude Crude Mixture Acetylation->Crude BetaTAR β-TAR (Target) (Major Product) Crude->BetaTAR Crystallization AlphaTAR α-TAR (Impurity) (Thermodynamic) Crude->AlphaTAR Residue TriAcetyl Tri-O-acetyl Ribose (Hydrolysis) BetaTAR->TriAcetyl Moisture/H+ Detection Optimum Detection: ELSD / CAD BetaTAR->Detection AlphaTAR->Detection Separated by Polarity (C18) TriAcetyl->Detection Elutes Early (Polar)

Caption: Impurity genesis in TAR synthesis. ELSD is required to simultaneously detect the polar tri-acetyl degradation products and the stereoisomeric


-impurity.
Diagram 2: Method Decision Tree

A logic flow for scientists to select the correct protocol based on their specific equipment and needs.

MethodSelection Start Start: Define Analytical Goal Goal1 Trace Impurity Quantitation (<0.1%)? Start->Goal1 Goal2 Routine Assay (Purity >98%)? Start->Goal2 HasELSD Is ELSD/CAD Available? Goal1->HasELSD MethodB Select Method B: NP-HPLC + RID (Robust, Isocratic) Goal2->MethodB MethodC Select Method C: RP-HPLC + ELSD (High Sensitivity, Gradient) HasELSD->MethodC Yes MethodA Select Method A: RP-HPLC + Low UV (205nm) (High Solvent Noise Risk) HasELSD->MethodA No

Caption: Decision matrix for selecting the optimal HPLC detection method based on sensitivity requirements and instrument availability.

Part 4: Scientific Integrity & Troubleshooting

The "Self-Validating" Protocol

A robust method must flag its own failures. For TAR analysis, rely on the Anomeric Ratio Check .

  • Concept: In solution (especially acidic), pure

    
    -TAR will slowly equilibrate to the 
    
    
    
    -anomer.
  • Validation Step: Prepare a "System Suitability Standard" by deliberately spiking pure

    
    -TAR with 1% 
    
    
    
    -anomer (or heat a sample to 50°C for 1 hour to generate it).
  • Pass Criteria: The method must resolve these two peaks (

    
    ). If it shows a single peak, your column has lost selectivity or the mobile phase pH is incorrect.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Baseline (ELSD) Contaminated nebulizer or gas quality.Clean nebulizer; ensure Nitrogen purity >98%.
Negative Peaks (UV) Refractive index mismatch at 205 nm.Switch to RID or ELSD; match sample solvent to mobile phase.
Poor Anomer Resolution Column "dewetting" (C18) or water adsorption (Silica).C18: Use "AQ" type columns compatible with 100% water. Silica: Strictly control water content in Ethyl Acetate.

References

  • SIELC Technologies. (2018). Separation of 1,2,3,5-Tetraacetyl-β-d-ribofuranose on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[4] 1,2,3,5-Tetraacetyl-beta-D-ribofuranose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Guthrie, R. D., & Smith, A. M. (1968). The synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[3][4][5][6][7][] Chemistry & Industry, 547-548.[6][7] (Foundational synthesis reference).

Sources

melting point standards for verifying 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose purity

Melting Point Standards for Verifying 1,2,3,5-Tetra-O-acetyl- -D-ribofuranose Purity

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Professionals[1][2][3][5]

Executive Summary

For 1,2,3,5-tetra-O-acetyl-


1235Gold Standard melting point range is 81–83°C13456

While HPLC provides quantitative resolution of anomers, melting point depression is a highly sensitive qualitative indicator of the primary impurity: the


-anomer1235anomeric purity12456

Technical Profile: The Standard

The physical properties of

123456
The "Gold Standard" Specification
PropertySpecificationNotes
Melting Point 81.0 – 83.0 °C Sharp transition indicates >98%

-anomer content.[1][2][3][4][7]
Appearance White Crystalline SolidAny yellowing or "stickiness" suggests

-anomer contamination.[1][2][3][4][5][6]
Optical Rotation

(

, MeOH).[1][2][3][4][5][6] Positive rotation indicates

-anomer presence.[1][2][3][4][5][6]
Solubility Soluble in CHCl

, EtOAc
Insoluble in cold water (hydrolyzes slowly).[1][2][3][4][5][6]
The Anomeric Challenge: vs.

The synthesis of TAR often yields an anomeric mixture. The separation is critical because the


1235
  • 
    -TAR (Target):  Crystalline solid. MP: 81–83°C.[1][2][3][4][5][6]
    
  • 
    -TAR (Impurity):  Typically isolated as a viscous yellow oil  or low-melting solid.[1][2][3][4][5][6]
    
  • Impact: Even small amounts (2–5%) of the

    
    -anomer can depress the MP of the bulk material to <78°C and widen the range to >3°C.[1][2][3][4][5][6]
    

Comparative Analysis: MP vs. Alternatives

While melting point is the fastest purity check, it has limitations compared to spectroscopic methods.[1][2][3][4][5][6]

FeatureMelting Point (MP)HPLC

H-NMR
Primary Utility Rapid Purity Screening Quantitative Quantification Structural Confirmation
Sensitivity High for anomeric mixtures (MP depression).[1][2][3][4]High (0.1% detection limit).Medium (requires careful integration).[1][2][3][4][5][6]
Speed < 10 Minutes30–60 Minutes15–30 Minutes
Sample State Solid (Dry)Solution (Dissolved)Solution (Dissolved)
Blind Spots Cannot quantify exact % of impurity; moisture can mimic anomers.[1][2][3][4][5][6]Requires specific column/detectors (RI or UV low wavelength).[1][2][3][4][5][6]Expensive; requires expert interpretation of coupling constants (

).[1][2][3][4][5][6]
Verdict Best for Routine QC Best for Final COA Best for R&D/Troubleshooting

Experimental Protocol: Self-Validating MP Determination

To ensure reproducibility, follow this protocol designed to mitigate the hygroscopic nature of sugar acetates.

Prerequisites
  • Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).[1][3][4][5][6]

  • Standard: Benzoic Acid (MP 122°C) or Naphthalene (MP 80°C) for calibration check.[1][2][3][4][5][6]

  • Sample Prep:

    
    -TAR sample must be dried in a vacuum desiccator over P
    
    
    O
    
    
    or silica for >4 hours to remove solvent residues (EtOAc/Hexane) that mimic anomeric impurities.[1][2][3][4][5][6]
Step-by-Step Workflow
  • Visual Inspection: Check for "oiling out."[1][3][4][5][6] If the solid looks wet or sticky, recrystallize (typically from EtOH or Ether/Hexane) before testing.[1][2][3][4][5][6]

  • Capillary Loading: Pack 2–3 mm of dried sample into a capillary tube. Tap firmly to eliminate air pockets.[1][2][3][4][5][6]

  • Fast Ramp: Heat rapidly to 70°C .

  • Slow Ramp (Critical): At 70°C, reduce heating rate to 1°C/minute .

    • Reasoning: Sugar acetates have low thermal conductivity.[1][2][3][4][5][6] Fast heating causes a lag between the sensor and the sample, artificially inflating the observed MP.[1][2][3][4][5][6]

  • Observation:

    • Onset: First visible liquid droplet.[1][3][4][5][6]

    • Clear Point: Complete liquefaction.[1][3][4][5][6]

  • Validation Criteria:

    • Pass: Range is within 81–83°C; Range width

      
       2°C.[1][3][4][5][6]
      
    • Fail: Onset < 79°C or Range > 3°C (Indicates

      
      -anomer or solvent).[1][2][3][4][5][6]
      

Decision Logic & Visualization

The following diagram illustrates the decision process for verifying

TAR_VerificationStartCrude/Isolatedbeta-TAR SampleVisualCheckVisual Inspection:Is it a dry white powder?Start->VisualCheckRecrystRecrystallize(EtOH or Ether/Hexane)VisualCheck->RecrystNo (Sticky/Yellow)MP_TestMelting Point Test(Ramp 1°C/min from 70°C)VisualCheck->MP_TestYesRecryst->VisualCheckDecision_MPResult AnalysisMP_Test->Decision_MPPass_MPRange: 81-83°CSharp TransitionDecision_MP->Pass_MPMatches StdFail_MPRange < 80°Cor Wide Range (>3°C)Decision_MP->Fail_MPDepressedFinal_QCProceed to Synthesis(High Anomeric Purity)Pass_MP->Final_QCHPLC_CheckRun HPLC/NMRto Quantify alpha-anomerFail_MP->HPLC_CheckHPLC_Check->Recrystalpha > 2%RejectReject / ReprocessHPLC_Check->RejectDecomposition

Figure 1: Quality Control Decision Tree for

12456

References

  • Sigma-Aldrich.

    
    -D-Ribofuranose 1,2,3,5-tetraacetate.[1][2][3][5] Retrieved from .[1][2][3][4][6]
    
  • PubChem. Compound Summary: 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. National Library of Medicine.[1][2][3][4][5][6] Retrieved from .[1][2][3][4][5][6][8]

  • ChemicalBook. 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose Synthesis and Properties. Retrieved from .[1][2][3][4][5][6]

  • Thermo Fisher Scientific. Chemicals beta-D-Ribofuranose 1,2,3,5-tetraacetate, 98%. Retrieved from .[1][2][3][4][5][6]

  • BenchChem. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose (Protocol Reference). Retrieved from .[1][2][3][4][5][6]

Safety Operating Guide

Comprehensive Disposal Protocol: Tetraacetylribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Tetraacetylribofuranose (TAR) (CAS: 13035-61-5) is a ribose derivative commonly used as a nucleoside synthesis intermediate.[1] While generally classified as non-hazardous under GHS criteria (OSHA 29 CFR 1910.1200), it must NOT be disposed of via sanitary sewer systems due to poor water solubility and potential for hydrolysis in plumbing traps.[1]

Immediate Disposal Directive:

  • Pure Solid: Segregate into Non-Regulated Solid Chemical Waste .[1]

  • In Solution: Classify and dispose based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Spill: Sweep up dry; do not generate dust.[1][2]

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, we must understand the physicochemical properties driving the disposal logic.[1]

PropertySpecificationDisposal Implication
Physical State White Crystalline PowderDust explosion risk if aerosolized in large quantities.[1][2]
Water Solubility Low / NegligibleCRITICAL: Do not pour down drains.[1] Risk of precipitation and clogging in P-traps.
Reactivity Stable; Hydrolyzes in strong base/acidSegregate from strong oxidizers and concentrated alkalis to prevent exothermic degradation.[1]
RCRA Status Not Listed (P or U list)Non-hazardous waste, but requires "Solid Chemical Waste" labeling for tracking.[1]
Flash Point >113°C (Predicted)Not an ignitability hazard (D001) unless wet with solvent.[1]
The "Solubility Rule" (Expert Insight)

While simple sugars (glucose, sucrose) are often drain-disposable, acetylated sugars like TAR are lipophilic.[1] They dissolve readily in chloroform or ethyl acetate but form gummy, insoluble masses in water. Causality: Disposing of TAR down the drain leads to accumulation in plumbing, serving as a nutrient source for bacterial biofilms once slowly hydrolyzed, eventually causing expensive infrastructure blockages.[1]

Pre-Disposal Segregation Strategy

Effective waste management begins at the bench.[1] Use the following logic to categorize your waste stream before it leaves the fume hood.

DOT Diagram 1: Waste Stream Decision Logic

WasteDecisionTree Start Waste Material: Tetraacetylribofuranose StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PurityCheck Is it Pure? Solid->PurityCheck SolventCheck Identify Solvent Liquid->SolventCheck BinA Non-Regulated Solid Chemical Waste PurityCheck->BinA Pure/Trace Impurities BinB Solid Hazardous Waste (if contaminated) PurityCheck->BinB Toxic Contaminants Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., EtOAc, MeOH) SolventCheck->NonHalo Flammable Only

Figure 1: Decision logic for categorizing Tetraacetylribofuranose waste. Note that the solvent drives the classification for liquid waste.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure or Precipitated)

Applicability: Expired reagents, failed reaction solids, or recrystallization leftovers.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Name: "1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose"

    • Hazard Checkbox: Check "Non-Hazardous" or "General Chemical Waste" (depending on institutional tags).[1]

    • Constituents: list "100%" to aid waste contractors in bulking.

  • Accumulation: Keep container closed when not in use. Do not mix with strong oxidizers (e.g., permanganates) in the same solid waste bin.

  • Handover: Seal with a screw-top lid. Wipe the exterior. Submit for pickup via your facility's EHS portal.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures containing TAR.[1] Mechanism: The hazard profile of the solvent overrides the non-hazardous nature of the sugar.[1]

  • Identify the Carrier:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.[1]

    • Scenario 2 (Ethyl Acetate/Hexanes/Methanol): Dispose in Non-Halogenated/Flammable Waste carboy.[1]

  • Volume Reduction (Optional): If you have large volumes (>5L) of dilute solution, rotary evaporation is recommended to recover solvent and convert the waste to Protocol A (Solid) .[1] This significantly reduces disposal costs.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved acid catalysts (e.g., H2SO4) or basic deprotection attempts, neutralize before adding to the central waste carboy to prevent unexpected drum reactions.

Protocol C: Contaminated Debris

Applicability: Weighing boats, gloves, paper towels.[1]

  • Trace Contamination: If the item is dry and holds <3% by weight of the chemical, it may typically be disposed of in the Lab Trash (verify with local EHS).[1]

  • Gross Contamination: If the item is caked with powder or wet, place it in a Solid Chemical Waste bag/pail.[1]

Spill Response & Emergency Procedures

Although TAR is low-toxicity, spills in a lab setting often involve glass or co-contaminants.[1]

DOT Diagram 2: Spill Response Workflow

SpillResponse cluster_methods Select Method Alert 1. Alert & PPE (Nitrile Gloves, Goggles) Contain 2. Containment (Prevent spreading) Alert->Contain Clean 3. Cleanup Method Contain->Clean Dry Dry Spill: Scoop/Sweep (Avoid Dust) Clean->Dry Wet Wet Spill: Absorb with Vermiculite/Pads Clean->Wet Disposal 4. Final Disposal Dry->Disposal Wet->Disposal

Figure 2: Operational workflow for managing accidental releases.

Cleanup Steps:

  • Dry Spill: Gently sweep using a brush and dustpan.[1] Avoid using compressed air, which aerosolizes the powder (inhalation irritant).[1]

  • Wet Spill: Cover with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a soap and water solution.[1] The sugar acetate is not water-soluble enough for a simple rinse; the surfactant (soap) is necessary to emulsify the residue.

Regulatory Compliance & Verification

This protocol aligns with the following regulatory frameworks. Always cross-reference with your local institutional Biosafety/Chemical Safety Officer.

  • US EPA (RCRA): 40 CFR 261. TAR is not a listed hazardous waste.[1][3][4] It does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) [1].[1]

  • GHS/OSHA: Classified as Non-Hazardous or Skin Irritant (Category 2) depending on vendor purity.[1] It requires standard "Right-to-Know" labeling [2].

  • European Waste Catalogue (EWC): Code 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08) [3].[1]

References

  • United States Environmental Protection Agency. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • European Commission. (2014).[1] Commission Decision 2014/955/EU on the list of waste pursuant to Directive 2008/98/EC. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

A Senior Application Scientist's Guide to Handling Tetraacetylribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of synthetic chemistry requires a deep understanding of not only the reaction mechanisms but also the physical realities of the reagents we handle. Tetraacetylribofuranose, a key intermediate in nucleoside synthesis and glycobiology research, is a compound that demands respect and meticulous handling.[1][2] While it may appear as a simple, off-white crystalline solid, its fine, powdered nature presents specific handling challenges that, if ignored, can compromise both experimental integrity and laboratory safety.[3][4]

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and drug development professionals, with a procedural and intellectual framework for handling Tetraacetylribofuranose. We will explore the causality behind each safety recommendation, ensuring that every action taken in the lab is deliberate, informed, and validated by authoritative standards. Our goal is to build a culture of intrinsic safety, transforming protocols from mere instructions into a self-validating system of best practices.

Hazard Profile & Risk Mitigation

Tetraacetylribofuranose is classified with some variability across safety data sheets (SDS). While some suppliers report that it does not meet GHS hazard criteria, others issue specific warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6][7] In laboratory practice, we must operate under the precautionary principle . This means we adopt the highest level of recommended precautions to ensure personnel safety. The primary risks are associated with the physical form of the compound: a fine powder that can easily become airborne.

  • Dermal Exposure: The compound is cited as a skin irritant.[4][6] Direct contact can lead to localized redness and discomfort.

  • Ocular Exposure: As a fine particulate, there is a significant risk of the powder entering the eyes, causing serious irritation.[6][7]

  • Respiratory Exposure: Inhalation of airborne dust is a primary concern and may cause respiratory tract irritation.[4][6] Avoiding dust formation is a critical handling objective.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be scaled to the quantity of material being handled and the potential for exposure. The following table provides a clear, risk-based approach to PPE selection.

Scale of Work / Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) Well-ventilated areaChemical safety goggles (ANSI Z87.1 / EN166)[3][8]Nitrile gloves[9]Standard lab coat, long pants, closed-toe shoes[10][11]Not required with proper engineering controls
Medium Scale (1-50g) Mandatory fume hood useChemical safety goggles and a face shield for splash/aerosol risk[10]Nitrile glovesLab coat or chemical-resistant apron[10][12]Not required within a certified chemical fume hood
Large Scale (>50g) or Poor Ventilation Vented chemical safety goggles and face shield[10]Nitrile gloves, consider double-glovingChemical-resistant apron or coveralls[12]NIOSH-approved half-mask respirator with P100 (particulate) filters[8][10]
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient as they do not protect against fine airborne dust. Chemical safety goggles are essential as they form a seal around the eyes.[10] A face shield is added during larger transfers to protect the entire face from any accidental splashes or puffs of powder.

  • Hand Protection: Nitrile gloves provide an effective barrier against incidental contact and chemical splashes for this compound.[9] Always inspect gloves for tears before use and wash hands thoroughly after removal.

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[11] For larger quantities, a chemical-resistant apron provides an additional layer of protection.[10]

  • Respiratory Protection: The most effective way to prevent inhalation is to control dust at its source using engineering controls like a chemical fume hood.[13] A respirator is the last line of defense, necessary only when these controls are unavailable or insufficient to keep exposure below safe limits.

Operational Workflow: From Bottle to Reaction

A systematic workflow minimizes the risk of exposure and contamination. The following protocol is designed to be a self-validating system for the safe handling of Tetraacetylribofuranose powder.

Step-by-Step Handling Protocol:
  • Preparation & Risk Assessment:

    • Before starting, review the Safety Data Sheet (SDS).[3][6]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize traffic in and out of the controlled workspace.

  • Donning PPE:

    • Put on all required PPE as determined by the PPE Selection Matrix above.

  • Engineering Controls:

    • Perform all manipulations of the solid compound within a chemical fume hood.[7]

    • Keep the sash at the lowest practical height.

  • Weighing & Transfer:

    • Open the container slowly to avoid creating a pressure differential that could aerosolize the powder.

    • Use a dedicated, clean spatula for transfers.

    • Tap the spatula gently to dispense powder; avoid shaking.

    • To minimize static, which can cause the powder to jump, consider using an anti-static weigh boat or an ion-generating bar.

  • Post-Transfer & Cleanup:

    • Securely close the main container of Tetraacetylribofuranose.

    • Decontaminate the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to wipe away any residual powder, being careful not to create dust. Dispose of the wipe in the solid chemical waste container.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then the lab coat.

    • Wash hands thoroughly with soap and water immediately after removing gloves.

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Risk_Assessment 1. Risk Assessment & SDS Review Assemble_PPE 2. Assemble Required PPE Risk_Assessment->Assemble_PPE Don_PPE 3. Don PPE Assemble_PPE->Don_PPE Use_Hood 4. Work in Fume Hood Don_PPE->Use_Hood Weigh_Transfer 5. Weigh & Transfer Compound Use_Hood->Weigh_Transfer Clean_Up 6. Decontaminate Surfaces Weigh_Transfer->Clean_Up Doff_PPE 7. Doff PPE Correctly Clean_Up->Doff_PPE Dispose_Waste 8. Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A logical workflow for handling Tetraacetylribofuranose.

Emergency & Disposal Plan

Exposure Response:
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion: Do not induce vomiting. Drink plenty of water and seek medical attention.[9]

Spill Cleanup:

For small spills, gently sweep up the solid material, avoiding the creation of dust, and place it into a labeled container for chemical waste.[3][8] The area should then be wiped down with a wet cloth to remove any remaining particulate matter.

Waste Disposal:
  • Chemical Waste: All waste Tetraacetylribofuranose and any materials heavily contaminated with it (e.g., weigh boats, cleanup materials) must be disposed of in a clearly labeled "Non-Halogenated Solid Organic Waste" container.[13] Never dispose of this chemical down the drain or in the regular trash.[13]

  • Contaminated PPE: Used gloves and disposable PPE should be placed in the solid chemical waste container.

Adherence to these detailed protocols provides a robust framework for the safe handling of Tetraacetylribofuranose, ensuring that our pursuit of scientific advancement is built on a foundation of safety and expertise.

References

  • 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. (n.d.). PubChem.[Link]

  • 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose - Risk and Safety. (2024, April 10). ChemBK.[Link]

  • tetraacetylribofuranose | CAS#:28708-32-9. (2025, August 25). Chemsrc.[Link]

  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM).[Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17). NSP Coatings.[Link]

  • PPE for Powder Coating: Safety and Maximum Protection. (n.d.). ThermoPoudre.[Link]

  • SAFETY DATA SHEET - beta-D-Ribofuranose 1,2,3,5-tetraacetate. (2025, September 7). Thermo Fisher Scientific.[Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.[Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.[Link]

  • How can one remove an acetyl protecting group from an acetylated sugar? (2025, June 3). ResearchGate.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk.[Link]

  • Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020, June 15). ACS Sustainable Chemistry & Engineering.[Link]

  • Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. (2019, September 10). Journal of Chemical Education.[Link]

  • Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. (n.d.). National Institute of Standards and Technology.[Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers in Chemistry.[Link]

  • Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. (n.d.). PMC - NIH.[Link]

  • An Eco-friendly and Mild Process for Deacetylation Reactions in Water. (2025, August 6). ResearchGate.[Link]

  • Methods of Degrading Acetonitrile Waste Sustainably. (2021, March 15). National Association of Clean Air Agencies.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.